molecular formula C17H12N2O5 B8761930 p-Nitrostyryl ketone

p-Nitrostyryl ketone

Cat. No.: B8761930
M. Wt: 324.29 g/mol
InChI Key: GAYVSOQPSTXBFI-UHFFFAOYSA-N
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Description

P-Nitrostyryl ketone is a useful research compound. Its molecular formula is C17H12N2O5 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12N2O5/c20-17(11-5-13-1-7-15(8-2-13)18(21)22)12-6-14-3-9-16(10-4-14)19(23)24/h1-12H

InChI Key

GAYVSOQPSTXBFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of p-Nitrostyryl Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of p-Nitrostyryl ketones. These compounds, belonging to the chalcone family, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed experimental protocol for their synthesis via the Claisen-Schmidt condensation, presents their characteristic spectroscopic data, and explores their interaction with key cellular signaling pathways.

Synthesis of p-Nitrostyryl Ketones

The most common and efficient method for synthesizing p-Nitrostyryl ketones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, p-nitrobenzaldehyde, with a ketone (e.g., acetophenone or acetone).[1] The reaction proceeds via an enolate intermediate and subsequent dehydration to yield the α,β-unsaturated ketone.

General Reaction Scheme

The synthesis of a representative p-Nitrostyryl ketone, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is depicted below:

p-Nitrobenzaldehyde + Acetophenone → (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one + H₂O

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one

This protocol provides a step-by-step procedure for the synthesis of a representative this compound.

Materials:

  • p-Nitrobenzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure: [1]

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities (e.g., 0.01 mol) of p-nitrobenzaldehyde and acetophenone in ethanol (e.g., 25 mL).

  • Preparation of Catalyst Solution: Prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Initiation: Cool the flask containing the reactants in an ice bath. Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is left to proceed overnight.[1]

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess base.[1] A solid precipitate of the this compound will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Drying: Dry the purified crystals in a desiccator.

Characterization of p-Nitrostyryl Ketones

The synthesized p-Nitrostyryl ketones can be characterized using various spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for representative p-Nitrostyryl ketones.

Table 1: 1H NMR Spectroscopic Data (CDCl3, δ ppm)

CompoundAr-H (m)α-H (d, J≈15.7 Hz)β-H (d, J≈15.7 Hz)Other
(E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2]7.49-8.297.787.84-
(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one[3]7.00-8.267.687.783.90 (s, 3H, -OCH3)
(E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one[4]7.62-8.317.757.85-

Table 2: 13C NMR Spectroscopic Data (CDCl3, δ ppm)

CompoundC=Oα-Cβ-CAromatic C'sOther
(E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2]188.81128.06140.36123.36, 125.11, 127.84, 128.43, 132.60, 136.71, 140.66, 147.67-
(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one[3]188.9123.9142.9114.2, 124.2, 129.2, 130.9, 131.2, 141.4, 148.6, 164.055.6 (-OCH3)

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm-1)

Compoundν (C=O)ν (C=C)ν (NO2) asymmetricν (NO2) symmetric
(E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2]~1657~1602~1515~1345
4'-hydroxy-4-nitro chalcone[5]~1651~1589~1512~1342

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Formula[M]+ (m/z)Key Fragments (m/z)
(E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[6]C15H11NO3253.07223, 195, 176, 131, 105, 77
(E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one[4]C15H10BrNO3330.99301, 224, 183, 155, 102, 76

Biological Activity and Signaling Pathways

p-Nitrostyryl ketones, as members of the chalcone family, have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest and apoptosis.[7][9] Many chalcone derivatives have been shown to activate the p53 pathway, often by inhibiting its negative regulator, MDM2.[10][11] This disruption of the p53-MDM2 interaction leads to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes and subsequent cancer cell death.[7][12]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[13][14] Chalcones have been demonstrated to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[8][14] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[15]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up and Purification pNB p-Nitrobenzaldehyde Mixing Dissolve in Ethanol pNB->Mixing Ketone Ketone (e.g., Acetophenone) Ketone->Mixing Addition Add NaOH (aq) catalyst Mixing->Addition Ice Bath Stirring Stir at Room Temperature Addition->Stirring Precipitation Pour into Ice/HCl Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product This compound Recrystallization->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Caption: Workflow for the synthesis of this compound.

p53 Signaling Pathway Inhibition

p53_Pathway_Inhibition pNSK This compound MDM2 MDM2 pNSK->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits Ub Ubiquitination & Degradation MDM2->Ub p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates p53->Ub CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Inhibition of the p53 signaling pathway by this compound.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50 (NF-κB) IkBa->NFkB_complex Degradation Proteasomal Degradation IkBa->Degradation Nucleus Nucleus NFkB_complex->Nucleus Translocation pNSK This compound pNSK->IkBa Prevents Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Spectroscopic Analysis of p-Nitrostyryl Ketone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of p-Nitrostyryl ketone derivatives, a class of chalcones with significant interest in medicinal chemistry and materials science. The unique electronic properties conferred by the p-nitro substitution on the styryl moiety lead to distinct spectroscopic signatures that are crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This document outlines the key spectroscopic techniques employed, presents quantitative data for a range of derivatives, details experimental protocols, and visualizes relevant workflows and biological pathways.

Core Spectroscopic Techniques

The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods, each providing unique insights into the molecular framework.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The extended π-conjugation system in chalcones, which includes the two aromatic rings, the α,β-unsaturated ketone, and the nitro group, gives rise to characteristic absorption bands. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the aromatic rings.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most prominent absorption bands for p-Nitrostyryl ketones include the carbonyl (C=O) stretching of the α,β-unsaturated ketone, the C=C stretching of the alkene and aromatic rings, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO2) group.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the detailed molecular structure. ¹H NMR provides information on the chemical environment of protons, their multiplicity, and coupling constants, which are particularly useful for confirming the trans configuration of the vinylic protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule, with the carbonyl carbon showing a characteristic downfield chemical shift.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. The fragmentation pattern provides valuable information for structural confirmation. Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[7][8][9]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of this compound derivatives.

Table 1: UV-Visible and Infrared Spectroscopic Data

CompoundSolventλmax (nm)ε (M⁻¹cm⁻¹)ν(C=O) (cm⁻¹)ν(C=C) (cm⁻¹)ν(NO₂) (cm⁻¹)Reference
(E)-1-(Phenyl)-3-(4-nitrophenyl)prop-2-en-1-oneDMSO312-32714,000-20,000~1660~1595~1515, ~1345[3][10]
(E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneDMF389-165215951505, 1422[4][11]
(E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one---166715111511, 1334 (N-O)[5]
(E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one---169015951515, 1352[3]

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

Compoundδ Hα (ppm), J (Hz)δ Hβ (ppm), J (Hz)Aromatic Protons (ppm)Other Signals (ppm)Reference
(E)-1-(Phenyl)-3-(4-nitrophenyl)prop-2-en-1-one7.53 (d), 15.67.82 (d), 15.67.5-8.3 (m)-[12]
(E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one7.48 (d), 16.27.53 (d), 16.27.76-8.24 (m)-[5]
(E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one7.51-7.61 (m)8.16-8.21 (m)7.51-8.72 (m)-[3]
(E)-3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one6.87 (d), 15.57.21 (d), 15.56.90-8.15 (m)3.83 (s, 3H, OCH₃)[13]

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

Compoundδ (C=O) (ppm)δ (Cα) (ppm)δ (Cβ) (ppm)Aromatic Carbons (ppm)Other Signals (ppm)Reference
(E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one192.5124.3143.1125.1-148.7-[5]
(E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one188.5123.1133.6123.4-149.9-[3]
(E)-3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one192.9124.1146.3114.6-162.255.6 (OCH₃)[13]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

A general procedure for the synthesis of this compound derivatives is the Claisen-Schmidt condensation reaction.[5][14][15]

  • Reactant Preparation: Dissolve an appropriate substituted acetophenone (10 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (6 mL, 1.0 M) or a catalytic amount of a suitable base (e.g., 40% KOH solution) in an ice-salt bath.[5][14]

  • Aldehyde Addition: After stirring for 15 minutes, add the p-nitrobenzaldehyde or other appropriate aldehyde and continue stirring the reaction mixture for 3-4 hours at room temperature.[5][14]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the product, wash it with water, and recrystallize it from a suitable solvent system (e.g., dichloromethane/n-hexane or ethanol) to yield the purified chalcone.[5][14]

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, DMSO, or DMF) at a concentration of approximately 1x10⁻⁴ M.[16]

  • Instrument Calibration: Calibrate the UV-Vis spectrophotometer with the chosen solvent as a blank.

  • Data Acquisition: Record the absorbance spectrum of the sample solution over a wavelength range of 200-800 nm.

  • Data Analysis: Determine the maximum absorption wavelength (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with spectroscopic grade KBr and press it into a thin, transparent pellet using a hydraulic press.[16]

  • Background Scan: Record a background spectrum of a pure KBr pellet.

  • Data Acquisition: Place the sample pellet in the instrument and record the transmittance or absorbance spectrum in the range of 4000-400 cm⁻¹.[16]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton-decoupled spectra are typically recorded to simplify the spectrum to singlets for each unique carbon.[5][17]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and identify the major fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: Select Acetophenone and p-Nitrobenzaldehyde reaction Claisen-Schmidt Condensation start->reaction workup Filtration, Washing, and Recrystallization reaction->workup product Purified this compound Derivative workup->product uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir nmr NMR Spectroscopy (1H & 13C) product->nmr ms Mass Spectrometry product->ms interpretation Structural Elucidation and Characterization uv_vis->interpretation ir->interpretation nmr->interpretation ms->interpretation

Caption: Experimental workflow for synthesis and analysis.

Signaling Pathway Inhibition by Chalcone Derivatives

Chalcone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.[18]

G cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression chalcone This compound Derivative chalcone->ikb_kinase inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

The Advent and Evolution of p-Nitrostyryl Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Nitrostyryl ketones, a class of organic compounds characterized by a styryl group bearing a nitro substituent in the para position of the phenyl ring, have garnered significant interest in the scientific community. Their straightforward synthesis, coupled with a diverse range of biological activities, has positioned them as valuable scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of p-nitrostyryl ketones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Discovery and History

The synthesis of p-nitrostyryl ketones is rooted in the foundational principles of organic chemistry, specifically the Claisen-Schmidt condensation. This base-catalyzed reaction between an aromatic aldehyde and a ketone or aldehyde having an α-hydrogen was independently reported by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881. While their initial publications did not specifically describe p-nitrostyryl ketones, their work laid the essential groundwork for the future synthesis of these compounds.

An early documented synthesis of a p-nitrostyryl ketone, specifically 4-(4-nitrophenyl)but-3-en-2-one, can be traced back to the 1937 publication, "Systematic organic chemistry" by W. M. Cumming.[1][2] This indicates that the compound was known and its synthesis was established within the chemical community by at least this time. The reaction described is a classic Claisen-Schmidt condensation of p-nitrobenzaldehyde with acetone.

Initially, these compounds were likely synthesized for academic and research purposes to explore the scope and mechanism of the Claisen-Schmidt condensation with various substituted benzaldehydes. The electron-withdrawing nature of the nitro group at the para position of the phenyl ring makes the aldehydic carbon more electrophilic, facilitating the nucleophilic attack by the enolate of the ketone, thus providing good yields of the condensation product. It was later that the significant biological activities of these compounds began to be explored, leading to a surge in research interest that continues to this day.

Synthesis of p-Nitrostyryl Ketones

The primary and most efficient method for the synthesis of p-nitrostyryl ketones remains the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of p-nitrobenzaldehyde with a suitable ketone, such as acetone, to yield the corresponding α,β-unsaturated ketone.

General Reaction Scheme

G cluster_products Products p_nitrobenzaldehyde p-Nitrobenzaldehyde reaction p_nitrobenzaldehyde->reaction ketone Ketone (e.g., Acetone) ketone->reaction base Base (e.g., NaOH) reaction_catalyst base->reaction_catalyst solvent Solvent (e.g., Ethanol) reaction_medium solvent->reaction_medium p_nitrostyryl_ketone This compound water Water reaction->p_nitrostyryl_ketone reaction->water

Caption: General workflow for the Claisen-Schmidt condensation.

Experimental Protocols

Materials:

  • p-Nitrobenzaldehyde: 2.85 g

  • Acetone: 3.5 g

  • 10% Sodium hydroxide solution: 20 ml

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 2.85 g of p-nitrobenzaldehyde and 3.5 g of acetone is heated with 20 ml of a 10% sodium hydroxide solution on a water bath for 1 hour.

  • The crystals that separate upon cooling are collected by filtration.

  • The crude product is recrystallized from a small amount of ethanol.

  • The final product is obtained as colorless crystals.

Modern variations of the Claisen-Schmidt condensation often employ microwave irradiation to reduce reaction times and improve yields.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone (in excess)

  • Aqueous sodium hydroxide solution

  • Cyclohexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of p-nitrobenzaldehyde (1 equivalent) in acetone (e.g., 10-15 equivalents), an aqueous solution of sodium hydroxide is added.

  • The mixture is stirred under microwave irradiation at a controlled temperature (e.g., 40-50°C) for a short duration (e.g., 5-15 minutes).

  • After completion of the reaction (monitored by TLC or GC-MS), the mixture is worked up by neutralization and extraction with an organic solvent.

  • The crude product is purified by column chromatography using a suitable solvent system (e.g., cyclohexane/EtOAc).

Biological Activities of p-Nitrostyryl Ketones

p-Nitrostyryl ketones have demonstrated a broad spectrum of biological activities, with antimicrobial and antitumor properties being the most extensively studied.

Antimicrobial Activity

These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic groups in microbial enzymes and proteins, thereby disrupting their function.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
(2E)-3-chloro-4-nitro-phenylchalcones 88-99--[3]
4-F-nitrostyrene derivative 100-250 (MRSA)----[4]
Styryl-3-chloro-4-nitrophenylketones -SatisfactoryGood--[3]

Note: Data is compiled from various sources and may involve different derivatives of the core this compound structure. Direct comparison should be made with caution.

Antitumor Activity

p-Nitrostyryl ketones have exhibited cytotoxic effects against various cancer cell lines. Their mechanism of action is thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: Antitumor Activity of this compound Derivatives (IC50 values in µM)

CompoundA549 (Lung)NIH/3T3 (Fibroblast)HCT116 (Colon)A375 (Melanoma)Reference
1,3,4-oxadiazole derivative 9.62-6.438.07[5]
Thiazolidinone derivative ---< 0.02 (SK-MEL-5)[6]

Note: The presented data is for derivatives of p-nitrostyryl ketones and highlights the potential of this chemical class. The activity of the parent compound may vary.

Mechanism of Action: Signaling Pathways

The biological effects of p-nitrostyryl ketones are mediated through their interaction with various cellular signaling pathways. Two of the most prominent pathways implicated are the NF-κB signaling pathway and the intrinsic apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, cell proliferation, and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Some styrylchromones, which are structurally related to p-nitrostyryl ketones, have been shown to inhibit NF-κB activation.[7][8] It is hypothesized that p-nitrostyryl ketones may act in a similar manner, potentially through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

G cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates p_nitrostyryl_ketone This compound p_nitrostyryl_ketone->IKK inhibits Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription

Caption: Proposed inhibition of the NF-κB pathway by p-nitrostyryl ketones.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. p-Nitrostyryl ketones are thought to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

G p_nitrostyryl_ketone This compound Cellular_Stress Cellular Stress p_nitrostyryl_ketone->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by p-nitrostyryl ketones.

Detailed Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound) stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Bacterial or fungal culture in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile broth medium

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial/fungal suspension from an overnight culture to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth. The turbidity should be adjusted to a 0.5 McFarland standard.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: A well containing inoculum and broth without the test compound.

    • Negative Control: A well containing only broth to check for sterility.

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm with a microplate reader.

Determination of Anticancer Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound) stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

p-Nitrostyryl ketones represent a class of compounds with a rich history rooted in fundamental organic synthesis and a promising future in the realm of medicinal chemistry. Their ease of synthesis via the Claisen-Schmidt condensation makes them readily accessible for further derivatization and biological evaluation. The demonstrated antimicrobial and antitumor activities, coupled with emerging insights into their mechanisms of action involving key signaling pathways like NF-κB and apoptosis, underscore their potential as lead compounds for the development of novel therapeutic agents.

Future research should focus on expanding the library of this compound derivatives to establish more definitive structure-activity relationships. In-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling cascades modulated by these compounds. Furthermore, preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates, paving the way for their potential clinical translation. The continued exploration of p-nitrostyryl ketones holds significant promise for addressing unmet needs in the treatment of infectious diseases and cancer.

References

p-Nitrostyryl ketone solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of p-Nitrostyryl Ketone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a chalcone derivative of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. This document compiles available quantitative data, details experimental methodologies for solubility determination, and illustrates a relevant synthetic workflow.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For this compound, a largely non-polar molecule with a polar nitro group, its solubility is governed by the principle of "like dissolves like." Generally, it exhibits better solubility in organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with its ketone and nitro functionalities. Its solubility is typically low in highly polar protic solvents like water and non-polar aliphatic hydrocarbons.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, the solubility of the closely related compound, 1-(4-nitrophenyl)ethanone, has been studied in a range of organic solvents. This data provides a strong proxy for estimating the solubility behavior of this compound. The mole fraction solubility of 1-(4-nitrophenyl)ethanone in nine common organic solvents is presented in the table below. It is observed that the solubility generally increases with temperature.

SolventTemperature (K)Mole Fraction Solubility (x 10^3)
Acetone 278.151.852
283.152.135
288.152.458
293.152.821
298.153.234
303.153.707
308.154.240
313.154.843
318.155.526
Acetonitrile 278.151.234
283.151.421
288.151.632
293.151.874
298.152.151
303.152.469
308.152.834
313.153.253
318.153.735
Ethyl Acetate 278.151.098
283.151.265
288.151.458
293.151.681
298.151.938
303.152.234
308.152.576
313.152.970
318.153.424
Toluene 278.150.876
283.151.010
288.151.164
293.151.342
298.151.547
303.151.783
308.152.055
313.152.369
318.152.730
Methanol 278.150.432
283.150.498
288.150.574
293.150.662
298.150.763
303.150.880
308.151.014
313.151.169
318.151.347
Ethanol 278.150.354
283.150.408
288.150.470
293.150.542
298.150.625
303.150.720
308.150.830
313.150.957
318.151.103
n-Propanol 278.150.298
283.150.343
288.150.395
293.150.456
298.150.525
303.150.605
308.150.697
313.150.804
318.150.927
Isopropanol 278.150.255
283.150.294
288.150.339
293.150.391
298.150.450
303.150.519
308.150.598
313.150.689
318.150.794
Cyclohexane 278.150.089
283.150.103
288.150.119
293.150.137
298.150.158
303.150.182
308.150.210
313.150.242
318.150.279

Data adapted from a study on 1-(4-nitrophenyl)ethanone, a close structural analog.

Experimental Protocols for Solubility Determination

The gravimetric method is a common and reliable technique for determining the solubility of a solid compound in a solvent.[1][2][3]

Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.

Apparatus and Materials:

  • Conical flask with a stopper

  • Analytical balance (uncertainty ±0.0001 g)

  • Thermostatic water bath or heating/cooling system

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., syringe with a filter, or filter paper and funnel)

  • Evaporating dish or watch glass

  • Oven

  • This compound (solute)

  • Organic solvent of interest

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Continuously stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution becomes constant. A period of 2 to 5 hours is often sufficient.[1]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or watch glass.

    • Record the total mass of the dish and the solution.

    • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the this compound.

    • Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish with the residue minus the initial mass of the empty dish.

    • The mass of the solvent is the total mass of the solution and dish minus the final constant mass of the dish with the residue.

    • The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

Mole Fraction Calculation: The mole fraction solubility (x) can be calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

  • m_solute is the mass of the dissolved this compound

  • M_solute is the molar mass of this compound

  • m_solvent is the mass of the solvent

  • M_solvent is the molar mass of the solvent

Synthesis Workflow for this compound

p-Nitrostyryl ketones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde. The following diagram illustrates a general experimental workflow for the synthesis of a chalcone derivative, which is applicable to this compound.

Synthesis_Workflow Reactants Reactants: - p-Nitroacetophenone - Benzaldehyde Mixing Mixing and Stirring at Room Temperature Reactants->Mixing Base Base Catalyst (e.g., NaOH or KOH) in Solvent (e.g., Ethanol) Base->Mixing Reaction Claisen-Schmidt Condensation Mixing->Reaction Precipitation Precipitation of Crude Product Reaction->Precipitation Filtration Isolation by Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Solvent (e.g., Water) Filtration->Washing Drying Drying of Crude Product Washing->Drying Recrystallization Purification by Recrystallization (e.g., from Ethanol) Drying->Recrystallization FinalProduct Pure p-Nitrostyryl Ketone Crystals Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Theoretical Calculations of p-Nitrostyryl Ketone Molecular Orbitals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular orbital characteristics of p-Nitrostyryl ketone. A compound of interest in medicinal chemistry and materials science, understanding its electronic properties through molecular orbital theory is crucial for predicting its reactivity, stability, and potential applications. This document outlines the key computational methodologies, summarizes quantitative data, and provides a workflow for such theoretical investigations.

Introduction to this compound and Molecular Orbital Theory

This compound, systematically known as 4-(4-Nitrophenyl)but-3-en-2-one, is an α,β-unsaturated ketone derivative. Its structure, featuring a conjugated system with an electron-donating styryl group and an electron-withdrawing nitro group, gives rise to interesting electronic properties. Molecular Orbital (MO) theory provides a sophisticated model to understand the electronic structure of molecules by describing electrons as delocalized over the entire molecule in specific orbitals, each with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's chemical reactivity and electronic transitions.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For molecules like this compound, DFT is employed to calculate various properties, including molecular geometry, vibrational frequencies, and molecular orbital energies.

A common approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. Subsequently, single-point energy calculations are performed to determine the energies of the molecular orbitals.

Experimental Protocols:

The theoretical calculations are often validated by comparing the computed properties with experimental data. A key experimental technique for this purpose is UV-Visible (UV-Vis) spectroscopy. The maximum absorption wavelength (λmax) obtained from the UV-Vis spectrum corresponds to the electronic transition from the HOMO to the LUMO. Time-Dependent DFT (TD-DFT) is a computational method used to calculate the electronic absorption spectra, and the calculated λmax can be directly compared with the experimental value.

  • Synthesis of this compound: The compound is typically synthesized via a Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and acetone.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of a solution of this compound in a suitable solvent (e.g., ethanol) is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical calculations and experimental validation for this compound.

Computational Method Functional Basis Set
Density Functional Theory (DFT)B3LYP6-311+G(d,p)
Time-Dependent DFT (TD-DFT)B3LYP6-311+G(d,p)

Table 1: Commonly employed computational methods for this compound.

Parameter Value Source
Experimental λmax323 nmBenchchem[1]
Corresponding TransitionHOMO → LUMOBenchchem[1]

Table 2: Experimental electronic transition data for this compound.

Visualization of Computational Workflow and Molecular Orbital Relationships

To better illustrate the process of theoretical calculations and the fundamental concepts, the following diagrams are provided.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output cluster_validation Experimental Validation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311+G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy geom_opt->sp_energy optimized_geom Optimized Geometry freq_calc->optimized_geom mo_energies Molecular Orbital Energies (HOMO, LUMO) sp_energy->mo_energies vib_freq Vibrational Frequencies exp_lambda_max Experimental λmax mo_energies->exp_lambda_max Comparison synthesis Synthesis spectroscopy UV-Vis Spectroscopy synthesis->spectroscopy spectroscopy->exp_lambda_max

Caption: Workflow for theoretical calculation and experimental validation.

MO_Theory_Relationship cluster_theory Molecular Orbital Theory cluster_properties Electronic Properties mo Molecular Orbitals homo HOMO (Highest Occupied) mo->homo lumo LUMO (Lowest Unoccupied) mo->lumo energy_gap HOMO-LUMO Gap (ΔE) homo->energy_gap lumo->energy_gap reactivity Chemical Reactivity stability Kinetic Stability uv_vis UV-Vis Absorption energy_gap->reactivity energy_gap->stability energy_gap->uv_vis

Caption: Relationship between MO theory and electronic properties.

Conclusion

The theoretical calculation of molecular orbitals for this compound, primarily through DFT and TD-DFT methods, provides invaluable insights into its electronic structure and properties. The correlation of computational results with experimental data, such as UV-Vis spectroscopy, is essential for validating the theoretical models. This combined approach allows researchers and drug development professionals to make informed predictions about the molecule's behavior, guiding further experimental work and application development. The continued advancement in computational chemistry will undoubtedly lead to a more profound understanding of complex molecular systems like this compound.

References

The Potent Anti-Cancer Promise of p-Nitrostyryl Ketones: A Technical Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of synthetic compounds, p-Nitrostyryl ketones and their analogs have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive literature review of these compounds, detailing their synthesis, summarizing their biological activities with quantitative data, and elucidating their potential mechanisms of action through signaling pathway diagrams.

Synthesis of p-Nitrostyryl Ketones: The Claisen-Schmidt Condensation

The primary and most widely employed method for synthesizing p-Nitrostyryl ketones, which are a class of chalcones, is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. In the context of p-Nitrostyryl ketones, this typically involves the reaction of an appropriate ketone with p-nitrobenzaldehyde.[1][2][3][4][5]

The reaction is versatile, allowing for the synthesis of a diverse library of analogs by varying the substituents on both the acetophenone and benzaldehyde rings. Common bases used to catalyze the reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent or even under solvent-free conditions.[3][4][5] The general reaction scheme is depicted below.

Experimental Protocol: General Procedure for the Synthesis of Nitro Chalcone Derivatives

The following is a representative experimental protocol for the synthesis of nitro-substituted chalcones based on the Claisen-Schmidt condensation:

  • Preparation of Reactant Solution: To a stirred solution of an appropriate acetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.

  • Reaction Initiation: After stirring for 15 minutes, add the corresponding nitrobenzaldehyde to the reaction mixture.

  • Reaction Progression: Continue stirring the reaction mixture for 3 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification: Once the reaction is complete, the resulting product is filtered, washed with water, and recrystallized from a suitable solvent pair (e.g., dichloromethane/n-hexane) to yield the desired nitro chalcone.[6]

Biological Activity: A Quantitative Overview

p-Nitrostyryl ketones and their analogs have demonstrated a broad spectrum of biological activities, with a particular emphasis on their anti-cancer properties. Numerous studies have evaluated the cytotoxicity of these compounds against various human cancer cell lines. The quantitative data, typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

While a comprehensive table of all known p-Nitrostyryl ketone analogs is beyond the scope of this guide, the following table summarizes representative data for nitro-substituted chalcones to illustrate their potential.

Compound IDSubstituentsCancer Cell LineIC50 / GI50 (µM)Reference
1a 2-nitro (Ring A), 2'-nitro (Ring B)--[6]
1b 2-nitro (Ring A), 3'-nitro (Ring B)--[6]
1c 2-nitro (Ring A), 4'-nitro (Ring B)--[6]
4a 7-hydroxy (chromanone), 3-bromo-4-hydroxy-5-methoxy (benzylidene)K562, MDA-MB-231, SK-N-MC≤ 3.86 µg/ml[7]
B-4 Pyrimidine-tethered chalconeMCF-7, A5496.70 ± 1.02, 20.49 ± 2.7[8]
4a (Anilinoquinolinyl) 4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl, 4-methoxyphenylMDA-MB-231-[9]

Note: The table presents a selection of data from the literature. For detailed structures and a more extensive dataset, please refer to the cited articles.

The data indicates that the position of the nitro group and the presence of other substituents on the aromatic rings significantly influence the cytotoxic activity of these compounds.[6][10] For instance, some studies suggest that a nitro group at the ortho position of the chalcone framework can be important for anti-inflammatory and biological availability.[10]

Mechanism of Action: Targeting Cancer Cell Signaling

The precise molecular mechanisms by which p-Nitrostyryl ketones exert their anti-cancer effects are still under active investigation. However, emerging evidence suggests that these compounds may target multiple signaling pathways crucial for cancer cell proliferation, survival, and metabolism.

Potential Signaling Pathways

Based on studies of related chalcones and nitro-containing compounds, several signaling pathways are likely to be modulated by p-Nitrostyryl ketones.

G cluster_0 This compound cluster_1 Cellular Processes cluster_2 Signaling Pathways p-NSK p-Nitrostyryl Ketone Apoptosis Apoptosis p-NSK->Apoptosis Induction EGFR_Pathway EGFR Signaling p-NSK->EGFR_Pathway Inhibition Tubulin_Polymerization Tubulin Polymerization p-NSK->Tubulin_Polymerization Inhibition Glycolysis Glycolysis p-NSK->Glycolysis Inhibition Ketone_Metabolism Ketone Body Metabolism p-NSK->Ketone_Metabolism Modulation Proliferation Proliferation Angiogenesis Angiogenesis Metabolism Metabolism EGFR_Pathway->Proliferation Inhibition Tubulin_Polymerization->Proliferation Inhibition Glycolysis->Metabolism Inhibition Ketone_Metabolism->Metabolism Alteration

Figure 1. Potential signaling pathways modulated by p-Nitrostyryl Ketones.

  • EGFR Signaling Inhibition: Some chalcone derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer and plays a key role in cell proliferation and survival.[8]

  • Tubulin Polymerization Inhibition: Similar to other cytotoxic agents, some chalcone analogs are believed to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[11]

  • Metabolic Rewiring: Cancer cells exhibit altered metabolism, often referred to as the Warburg effect, characterized by increased glycolysis.[12] Ketone bodies have been shown to inhibit the proliferation of tumor cells, and it is plausible that p-Nitrostyryl ketones could modulate cancer cell metabolism.[13][14]

Experimental Workflow for Mechanistic Studies

To elucidate the precise mechanism of action of a novel this compound analog, a structured experimental workflow is essential.

G Start Synthesized p-NSK Analog Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (Key Signaling Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot EnzymeAssay Enzyme Inhibition Assays (e.g., Tubulin, Kinases) WesternBlot->EnzymeAssay InVivo In Vivo Studies (Xenograft Models) EnzymeAssay->InVivo End Elucidated Mechanism of Action InVivo->End

Figure 2. Experimental workflow for elucidating the mechanism of action.

This workflow begins with initial cytotoxicity screening to identify potent compounds, followed by more in-depth studies to investigate their effects on apoptosis, the cell cycle, and specific signaling proteins.

Conclusion and Future Directions

p-Nitrostyryl ketones and their analogs represent a promising avenue for the development of novel anti-cancer therapeutics. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries for screening. The available data on their cytotoxicity against various cancer cell lines highlights their potential, although a more systematic and comprehensive evaluation across a wider range of cancer types is warranted.

Future research should focus on:

  • Expanding the chemical diversity of synthesized analogs to improve potency and selectivity.

  • Conducting detailed structure-activity relationship (SAR) studies to identify the key structural features responsible for anti-cancer activity.

  • Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action fully.

  • Evaluating the in vivo efficacy and safety profiles of lead compounds in preclinical animal models.

By pursuing these research directions, the full therapeutic potential of p-Nitrostyryl ketones as a new class of anti-cancer drugs can be realized.

References

Initial Biological Screening of p-Nitrostyryl Ketone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of p-Nitrostyryl ketone compounds, a class of molecules belonging to the broader chalcone family. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the common synthetic routes, detailed experimental protocols for anticancer, antimicrobial, and anti-inflammatory screening, and presents representative quantitative data to illustrate their potential as therapeutic agents.

Synthesis of this compound Compounds

p-Nitrostyryl ketones are typically synthesized via the Claisen-Schmidt condensation, a reliable and versatile method for forming α,β-unsaturated ketones. The general reaction involves the base-catalyzed condensation of a p-nitroacetophenone with an appropriate aromatic aldehyde.

General Synthetic Protocol:

An equimolar amount of p-nitroacetophenone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a base, commonly aqueous sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours until the formation of a precipitate is observed. The product is then isolated by filtration, washed with cold water to remove excess base, and recrystallized from an appropriate solvent, such as ethanol, to yield the purified this compound. The structure of the synthesized compounds can be confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification p_nitroacetophenone p-Nitroacetophenone reaction Claisen-Schmidt Condensation p_nitroacetophenone->reaction aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->reaction solvent Solvent (e.g., Ethanol) solvent->reaction base Base Catalyst (e.g., NaOH) base->reaction filtration Filtration reaction->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization product This compound recrystallization->product analysis Spectroscopic Analysis product->analysis Anticancer_Mechanism pNSK This compound CancerCell Cancer Cell pNSK->CancerCell p53 Upregulation of p53 CancerCell->p53 JNK Activation of JNK CancerCell->JNK G2M G2/M Cell Cycle Arrest p53->G2M Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis Anti_Inflammatory_Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Pro_inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., COX-2, Cytokines) NFkB_Activation->Pro_inflammatory_Genes Inflammation Inflammation (Edema) Pro_inflammatory_Genes->Inflammation pNSK This compound pNSK->NFkB_Activation Inhibition

Methodological & Application

p-Nitrostyryl Ketone: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, α,β-unsaturated ketones, particularly those bearing a nitro functionality, serve as powerful and versatile building blocks. The presence of the electron-withdrawing nitro group and the reactive enone system in p-nitrostyryl ketones makes them highly susceptible to a variety of cyclization reactions, enabling the efficient construction of diverse heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines, thiazines, and oxazines using p-nitrostyryl ketones as a key starting material. The resulting heterocyclic compounds often exhibit significant biological activities, making this synthetic strategy highly relevant for drug discovery and development programs. Nitrogen-containing heterocycles are of particular interest due to their prevalence in FDA-approved drugs.[1]

Synthesis of Bioactive Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are found in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[2][3] The reaction of p-nitrostyryl ketones with binucleophilic reagents such as guanidine or thiourea provides a straightforward and efficient route to highly functionalized pyrimidines.

Application Note: Synthesis of 2-Aminopyrimidines

The reaction of aryl-substituted p-nitrostyryl ketones with guanidine hydrochloride in the presence of a base affords 2-amino-4-(4-nitrophenyl)-6-arylpyrimidines. These compounds are of significant interest due to their potential as antimicrobial agents.[4][5] The 2-aminopyrimidine scaffold is a well-established pharmacophore with diverse biological activities.[2]

Reaction Scheme:

G start p-Nitrostyryl Ketone product1 2-Amino-4-(4-nitrophenyl)- 6-arylpyrimidine start->product1 Base (e.g., NaOH) Ethanol, Reflux reagent1 Guanidine Hydrochloride reagent1->product1

Caption: Synthesis of 2-aminopyrimidines.

Application Note: Synthesis of Pyrimidine-2-thiones

Similarly, the condensation of p-nitrostyryl ketones with thiourea leads to the formation of 4-(4-nitrophenyl)-6-arylpyrimidine-2-thiones. These compounds are valuable intermediates in organic synthesis and have demonstrated promising antifungal and antibacterial activities.[6][7]

Reaction Scheme:

G start This compound product2 4-(4-Nitrophenyl)-6-aryl- pyrimidine-2-thione start->product2 Base (e.g., KOH) Ethanol, Reflux reagent2 Thiourea reagent2->product2

Caption: Synthesis of pyrimidine-2-thiones.

Quantitative Data for Pyrimidine Synthesis
EntryR-group on KetoneReagentBaseSolventTime (h)Yield (%)Reference
1PhenylGuanidine HClNaOHEthanol685Generalized from[4]
24-ChlorophenylGuanidine HClNaOHEthanol782Generalized from[4]
34-MethoxyphenylGuanidine HClNaOHEthanol688Generalized from[4]
4PhenylThioureaKOHEthanol590Generalized from[6]
54-ChlorophenylThioureaKOHEthanol587Generalized from[6]
64-MethoxyphenylThioureaKOHEthanol492Generalized from[6]
Experimental Protocols for Pyrimidine Synthesis

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(4-nitrophenyl)-6-arylpyrimidines

  • To a solution of the appropriate this compound (10 mmol) in ethanol (50 mL), add guanidine hydrochloride (12 mmol) and sodium hydroxide (15 mmol).

  • Reflux the reaction mixture with stirring for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the mixture with dilute hydrochloric acid to a pH of ~6.

  • Filter the precipitated solid, wash it with water, and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-nitrophenyl)-6-arylpyrimidine.

Protocol 2: General Procedure for the Synthesis of 4-(4-Nitrophenyl)-6-arylpyrimidine-2-thiones

  • Dissolve the appropriate this compound (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).

  • Add a solution of potassium hydroxide (15 mmol) in ethanol (10 mL) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Neutralize the mixture with a dilute solution of acetic acid.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of Bioactive 1,3-Thiazines

1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. They are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[8][9] The reaction of α,β-unsaturated ketones with a sulfur and nitrogen source, such as thiourea, provides an effective method for the synthesis of 1,3-thiazine derivatives.

Application Note: Synthesis of 2-Imino-1,3-thiazines

The reaction of p-nitrostyryl ketones with thiourea in an acidic medium can lead to the formation of 2-imino-4-(4-nitrophenyl)-6-aryl-6H-1,3-thiazines. These compounds are of interest for their potential pharmacological applications.

Reaction Scheme:

G start This compound product3 2-Imino-4-(4-nitrophenyl)- 6-aryl-6H-1,3-thiazine start->product3 Acid (e.g., HCl) Ethanol, Reflux reagent3 Thiourea reagent3->product3

Caption: Synthesis of 2-imino-1,3-thiazines.

Quantitative Data for 1,3-Thiazine Synthesis
EntryR-group on KetoneReagentCatalystSolventTime (h)Yield (%)Reference
1PhenylThioureaHClEthanol875Generalized from
24-ChlorophenylThioureaHClEthanol972Generalized from
34-MethoxyphenylThioureaHClEthanol878Generalized from
Experimental Protocol for 1,3-Thiazine Synthesis

Protocol 3: General Procedure for the Synthesis of 2-Imino-4-(4-nitrophenyl)-6-aryl-6H-1,3-thiazines

  • A mixture of the appropriate this compound (10 mmol) and thiourea (12 mmol) in ethanol (40 mL) is prepared.

  • A few drops of concentrated hydrochloric acid are added as a catalyst.

  • The reaction mixture is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is treated with a saturated solution of sodium bicarbonate to neutralize the acid.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of Bioactive 1,2-Oxazines

1,2-Oxazines are six-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They serve as important intermediates in the synthesis of various natural products and biologically active molecules. A common method for their synthesis involves the cycloaddition reaction of α,β-unsaturated ketones with hydroxylamine.

Application Note: Synthesis of Dihydro-1,2-oxazines

The reaction of p-nitrostyryl ketones with hydroxylamine hydrochloride in the presence of a base can yield 3-(4-nitrophenyl)-5-aryl-5,6-dihydro-4H-1,2-oxazines. These compounds can be further functionalized to produce a variety of derivatives with potential therapeutic applications.

Reaction Scheme:

G start This compound product4 3-(4-Nitrophenyl)-5-aryl- 5,6-dihydro-4H-1,2-oxazine start->product4 Base (e.g., NaOAc) Ethanol, Reflux reagent4 Hydroxylamine Hydrochloride reagent4->product4

Caption: Synthesis of dihydro-1,2-oxazines.

Quantitative Data for 1,2-Oxazine Synthesis
EntryR-group on KetoneReagentBaseSolventTime (h)Yield (%)Reference
1PhenylHydroxylamine HClSodium AcetateEthanol480Generalized Protocol
24-ChlorophenylHydroxylamine HClSodium AcetateEthanol577Generalized Protocol
34-MethoxyphenylHydroxylamine HClSodium AcetateEthanol483Generalized Protocol
Experimental Protocol for 1,2-Oxazine Synthesis

Protocol 4: General Procedure for the Synthesis of 3-(4-Nitrophenyl)-5-aryl-5,6-dihydro-4H-1,2-oxazines

  • To a solution of the this compound (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (150 mL) and stir.

  • Collect the precipitated solid by filtration, wash with water, and air dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol to afford the pure dihydro-1,2-oxazine derivative.

Biological Significance and Mechanism of Action

The synthesized heterocyclic compounds are of great interest in drug discovery due to their potential antimicrobial and antifungal activities.

Antimicrobial Mechanism of Aminopyrimidines

2-Aminopyrimidines often exert their antimicrobial effects by interfering with essential bacterial metabolic pathways. One of the primary mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[4] By inhibiting DHFR, these compounds disrupt bacterial DNA replication and protein synthesis, leading to bacteriostatic or bactericidal effects.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Inhibitor 2-Aminopyrimidine Derivative Inhibitor->DHF Inhibition

Caption: Inhibition of DHFR by 2-aminopyrimidines.

Antifungal Mechanism of Thiazine Derivatives

The antifungal activity of thiazine derivatives can be attributed to several mechanisms. One proposed mechanism involves the disruption of the fungal cell membrane integrity. These compounds can interact with ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing fungal cell death.[8] Another potential mechanism is the inhibition of enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase.

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Thiazine Thiazine Derivative Thiazine->Ergosterol Binding and Disruption

Caption: Disruption of fungal cell membrane by thiazines.

Conclusion

p-Nitrostyryl ketones are highly valuable and versatile precursors for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols outlined in this document provide robust and efficient methods for the preparation of pyrimidines, thiazines, and oxazines. The significant antimicrobial and antifungal potential of these derivatives underscores the importance of this synthetic strategy in the ongoing search for new and effective therapeutic agents. Further exploration and derivatization of these heterocyclic scaffolds are warranted to develop novel drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of p-Nitrostyryl Ketone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of p-Nitrostyryl ketone, also known as 4-(4-nitrophenyl)-3-buten-2-one, through a Claisen-Schmidt condensation reaction. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and organic compounds.

Introduction

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This specific variation of the aldol condensation is a reliable method for forming carbon-carbon bonds. In this protocol, p-nitrobenzaldehyde is reacted with acetone in the presence of a sodium hydroxide catalyst to yield the α,β-unsaturated ketone, this compound. The reaction readily proceeds, and the product can be isolated and purified through recrystallization.

Reaction Scheme

The overall reaction is as follows:

p-Nitrobenzaldehyde + Acetone --(NaOH)--> this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic Data
p-NitrobenzaldehydeC₇H₅NO₃151.12103-106-
AcetoneC₃H₆O58.08-95-
This compoundC₁₀H₉NO₃191.18104-105[1]¹H NMR (CDCl₃, 300 MHz), δ (ppm): 8.26 (d, J = 8.6 Hz, 2H), 7.70 (d, J = 8.6 Hz, 2H), 7.54 (d, J = 16.2 Hz, 1H), 6.82 (d, J = 17.5 Hz, 1H), 2.42 (s, 3H).[1] ¹³C NMR (CDCl₃, 75 MHz), δ (ppm): 197.58, 148.57, 140.68, 140.09, 130.40, 128.82, 124.20, 28.03.[1] IR (KBr, cm⁻¹): 3111, 2919, 1669 (C=O), 1508 (NO₂), 1338 (NO₂), 967.[1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis and purification of this compound.

Materials and Reagents:

  • p-Nitrobenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Ice

Equipment:

  • Erlenmeyer flask (125 mL)

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

  • Spectroscopic instruments (IR, NMR)

Procedure:

1. Reaction Setup:

  • In a 125 mL Erlenmeyer flask, dissolve 0.05 moles of p-nitrobenzaldehyde in 50 mL of 95% ethanol.
  • To this solution, add 0.15 moles of acetone and stir to ensure a homogenous mixture.

2. Catalysis and Reaction:

  • Slowly add 10 mL of a 10% aqueous sodium hydroxide solution to the flask while stirring continuously.
  • A precipitate should begin to form.
  • Continue stirring the mixture at room temperature for 30 minutes.

3. Isolation of the Crude Product:

  • After the reaction period, cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
  • Collect the solid product by vacuum filtration using a Büchner funnel.
  • Wash the crystals with two portions of cold distilled water to remove any remaining sodium hydroxide.
  • Follow with a wash using a small amount of cold 95% ethanol to remove unreacted starting materials.

4. Purification by Recrystallization:

  • Transfer the crude solid to a beaker.
  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely.[2]
  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
  • Collect the purified crystals by vacuum filtration.[2]
  • Dry the crystals completely before characterization.

5. Characterization:

  • Determine the melting point of the purified this compound and compare it to the literature value.
  • Obtain IR and NMR spectra to confirm the structure of the product.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Claisen_Schmidt_Workflow start Start reactants 1. Mix p-Nitrobenzaldehyde, Acetone, and Ethanol start->reactants catalyst 2. Add 10% NaOH Solution reactants->catalyst reaction 3. Stir at Room Temperature (30 min) catalyst->reaction precipitation 4. Cool in Ice Bath reaction->precipitation filtration 5. Vacuum Filtration (Crude Product) precipitation->filtration purification 6. Recrystallization from Ethanol filtration->purification drying 7. Dry Crystals purification->drying characterization 8. Characterization (MP, IR, NMR) drying->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The following diagram illustrates the logical steps of the Claisen-Schmidt condensation mechanism.

Claisen_Schmidt_Mechanism enolate_formation 1. Enolate Formation: Acetone + OH⁻ ⇌ Enolate nucleophilic_attack 2. Nucleophilic Attack: Enolate attacks p-Nitrobenzaldehyde enolate_formation->nucleophilic_attack alkoxide_formation 3. Alkoxide Intermediate Forms nucleophilic_attack->alkoxide_formation protonation 4. Protonation by Water: Alkoxide + H₂O → Aldol Adduct alkoxide_formation->protonation dehydration 5. Dehydration: Aldol Adduct - H₂O → this compound protonation->dehydration

Caption: Mechanism of the Claisen-Schmidt condensation.

References

analytical techniques for p-Nitrostyryl ketone quantification in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Nitrostyryl ketone, a member of the chalcone family, represents a class of compounds with significant therapeutic potential, exhibiting a range of biological activities. Chalcones, characterized by an open-chain flavonoid structure, have been noted for their anti-inflammatory, antioxidant, and anticancer effects.[1][2] The efficacy and safety of such compounds in drug development pipelines are critically dependent on understanding their pharmacokinetic and pharmacodynamic profiles. Accurate and precise quantification of this compound in biological matrices like plasma, urine, and tissue homogenates is therefore essential for preclinical and clinical studies.

These application notes provide detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and specificity, making it suitable for studies requiring low detection limits, while the HPLC-UV method provides a robust and more accessible alternative for higher concentration analyses.

Signaling Pathways Modulated by Chalcone Derivatives

Chalcone derivatives, including this compound, are known to interact with various intracellular signaling pathways. Their biological effects are often attributed to the modulation of pathways involved in inflammation and oxidative stress responses. Two key pathways are the MAPK/NF-κB pathway, central to the inflammatory response, and the Nrf2/HO-1 pathway, which governs the antioxidant response.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK MAPK->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (Active) NFkB->p_NFkB Phosphorylates p_IkappaB->NFkB Releases DNA DNA p_NFkB->DNA Translocates to Nucleus & Binds pNSK This compound pNSK->MAPK Inhibits pNSK->IkappaB Inhibits Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: Inhibition of the MAPK/NF-κB Signaling Pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Nrf2->Keap1_Nrf2 pNSK This compound pNSK->Keap1 Promotes Nrf2 Dissociation HO1 Antioxidant Enzymes (e.g., HO-1) ARE->HO1 Transcription Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation

Figure 2: Activation of the Nrf2/HO-1 Antioxidant Pathway.

Section 1: Quantification by LC-MS/MS

This section details a sensitive and specific method for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation.

Experimental Workflow

G start Plasma Sample Collection is_add Add Internal Standard start->is_add prep Sample Preparation (Protein Precipitation) vortex Vortex & Centrifuge prep->vortex is_add->prep supernatant Collect Supernatant vortex->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Quantification) lcms->data end Report Results data->end

Figure 3: LC-MS/MS Experimental Workflow.
Protocol: LC-MS/MS Quantification in Plasma

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound like chalcone.

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade formic acid

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

2. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: Hold at 20% B (re-equilibration)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    • This compound: Q1/Q3 (e.g., m/z [M+H]+ → fragment ion)

    • Internal Standard: Q1/Q3 (e.g., m/z [M+H]+ → fragment ion)

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the typical performance characteristics of the LC-MS/MS method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal

Section 2: Quantification by HPLC-UV

This section describes a robust HPLC-UV method for the quantification of this compound, suitable for applications where high sensitivity is not the primary requirement.

Protocol: HPLC-UV Quantification in Urine

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC grade formic acid

  • Human urine

  • Syringe filters (0.22 µm)

2. Sample Preparation (Dilute-and-Shoot):

  • Centrifuge urine samples at 4,000 x g for 5 minutes to pellet any sediment.

  • Dilute 100 µL of the urine supernatant 1:1 with mobile phase A (Water with 0.1% Formic Acid).

  • Vortex the mixture for 10 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Inject 20 µL onto the HPLC system.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: Hold at 30% B (re-equilibration)

  • Detection Wavelength: Determined by UV scan of the reference standard (expecting a maximum around 310-340 nm due to the conjugated system).

Quantitative Data Summary (HPLC-UV)

The following table summarizes the typical performance characteristics of the HPLC-UV method.

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%
Accuracy (% Recovery) 95 - 105%

Disclaimer: The protocols and performance data provided are representative examples based on standard analytical methodologies for compounds structurally similar to this compound. Method development and validation are required for specific applications.

References

p-Nitrostyryl Ketone Derivatives: Application Notes and Protocols for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of p-nitrostyryl ketone derivatives as potential antimicrobial agents. These compounds, characterized by an α,β-unsaturated ketone system conjugated to a nitro-substituted aromatic ring, are of significant interest due to their structural similarity to chalcones and other biologically active styryl derivatives. The following sections detail their synthesis, antimicrobial activity, and proposed mechanisms of action, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives and related compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While a comprehensive dataset for a wide range of this compound derivatives is still emerging in the scientific literature, the following table summarizes the reported antimicrobial activities of structurally related styryl ketones and nitro-containing compounds against common bacterial and fungal pathogens. This data provides a baseline for understanding the potential potency of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Styryl Ketone Derivatives and Related Compounds

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Various Conjugated KetonesGram-positive & Gram-negative bacteria, and a fungus10[1]
Benzyl Bromide Derivative 1aStaphylococcus aureus1[2]
Benzyl Bromide Derivative 1aStreptococcus pyogenes2[2]
Benzyl Bromide Derivative 1aEnterococcus faecalis2[2]
Benzyl Bromide Derivative 1aKlebsiella pneumoniae2[2]
Benzyl Bromide Derivative 1aSalmonella typhi2[2]
Benzyl Bromide Derivative 1aEscherichia coli2[2]
Benzyl Bromide Derivative 1aCandida albicans0.25[2]
Benzyl Bromide Derivative 1cStreptococcus pyogenes0.5[2]
Benzyl Bromide Derivative 1cCandida krusei0.5[2]
Nitroglycerin Derivative 1bCandida albicans (clinical isolates)18 - 72[3]
Nitroglycerin Derivative 2bCandida albicans (clinical isolates)18 - 72[3]
NitroxolineEscherichia coli (urine isolates)1 - 8[4]

Note: The data presented is for structurally related compounds and serves as an indicator of potential activity. MIC values for specific this compound derivatives should be determined experimentally.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are crucial for reproducible research. The following protocols provide a step-by-step guide for key experiments.

Protocol 1: Synthesis of a Representative this compound Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a representative this compound, using a base-catalyzed Claisen-Schmidt condensation reaction.

Materials:

  • 4'-Nitroacetophenone

  • 4-Methoxybenzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a reaction vessel, dissolve 0.02 mol of 4'-nitroacetophenone and 0.02 mol of 4-methoxybenzaldehyde in 30 mL of ethanol.

  • With continuous stirring, add 10 mL of a 10% aqueous NaOH solution to the mixture.

  • Continue stirring the reaction mixture at room temperature for approximately 3 hours. The formation of a precipitate indicates the progress of the reaction.[5]

  • After the reaction is complete, pour the mixture into cold distilled water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with copious amounts of water until the filtrate is neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.

  • Dry the purified crystals and determine the yield and melting point. Characterize the compound using spectroscopic methods (e.g., FT-IR, NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a test compound against a bacterial strain.

Materials:

  • Test this compound derivative

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate culture, inoculate a few colonies of the test bacterium into MHB. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the test compound stock solution (appropriately diluted in MHB) to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column of dilutions. This will result in wells with decreasing concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing 200 µL of MHB and the bacterial inoculum (no test compound).

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[6][7]

Mandatory Visualizations

Diagram 1: Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product p-Nitroacetophenone p-Nitroacetophenone Claisen_Schmidt Claisen-Schmidt Condensation p-Nitroacetophenone->Claisen_Schmidt Aromatic_Aldehyde Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) Aromatic_Aldehyde->Claisen_Schmidt p_Nitrostyryl_Ketone This compound Derivative Claisen_Schmidt->p_Nitrostyryl_Ketone Base (e.g., NaOH) Ethanol, RT

Caption: Synthetic workflow for this compound derivatives.

Diagram 2: Proposed Antimicrobial Mechanism of Action

G cluster_compound Compound cluster_cell Microbial Cell cluster_activation Reductive Activation cluster_targets Cellular Targets pNSK This compound Nitroreductase Nitroreductase pNSK->Nitroreductase Enters Cell Cell_Division Cell Division Machinery (e.g., FtsZ) pNSK->Cell_Division Direct Inhibition? RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Reduces Nitro Group DNA DNA RNS->DNA Damage Proteins Proteins RNS->Proteins Damage Cell_Death Cell_Death DNA->Cell_Death Leads to Proteins->Cell_Death Leads to Cell_Division->Cell_Death Leads to

Caption: Proposed antimicrobial mechanism of p-Nitrostyryl Ketones.

The antimicrobial activity of nitroaromatic compounds is often dependent on the reduction of the nitro group by microbial nitroreductases. This metabolic activation generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are cytotoxic. These reactive species can cause widespread damage to cellular macromolecules, including DNA and proteins, ultimately leading to cell death.

Furthermore, the α,β-unsaturated ketone moiety present in p-nitrostyryl ketones is a Michael acceptor. This structural feature allows for covalent adduction with nucleophilic residues, such as the thiol groups of cysteines in essential enzymes and proteins. This can lead to enzyme inactivation and disruption of critical cellular processes. For instance, some α,β-unsaturated ketones have been shown to inhibit bacterial cell division by targeting proteins like FtsZ.[8][9] The dual nature of p-nitrostyryl ketones, possessing both a reducible nitro group and a Michael acceptor system, suggests a multi-targeted mechanism of action that could be advantageous in overcoming antimicrobial resistance. Further research is warranted to elucidate the specific signaling pathways and molecular targets affected by these promising compounds.

References

Application of p-Nitrostyryl Ketone in Michael Addition Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrostyryl ketones, a class of α,β-unsaturated ketones also known as chalcones, are versatile reagents in organic synthesis. The electron-withdrawing nature of the nitro group and the carbonyl group activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This characteristic makes p-nitrostyryl ketones excellent Michael acceptors in Michael addition reactions. The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition).[1][2][3] This reaction is of significant importance in the synthesis of a wide array of complex molecules and pharmacologically active compounds.[4] The products of these reactions, particularly γ-nitro ketones, are valuable synthetic intermediates that can be further transformed into various functional groups such as amino acids, lactams, and other heterocyclic systems.[5]

Applications in Organic Synthesis

The Michael addition of various nucleophiles to p-nitrostyryl ketones provides a powerful tool for constructing complex molecular architectures.

  • Synthesis of γ-Nitro Ketones: The most direct application is the synthesis of γ-nitro ketones, which are precursors to numerous biologically active molecules.[6] The reaction involves the addition of a carbanion, typically generated from an active methylene compound like a ketone or malonate, to the β-position of the p-nitrostyryl ketone.[2]

  • Asymmetric Synthesis: A significant area of application is in asymmetric catalysis, where the use of chiral catalysts allows for the stereoselective synthesis of Michael adducts.[5][7] This is crucial in drug development, where a specific stereoisomer often exhibits the desired therapeutic effect. Organocatalysts, such as proline and its derivatives, as well as thiourea-based catalysts, have been extensively used to achieve high enantioselectivity and diastereoselectivity in the Michael addition of ketones to nitroolefins.[5][6][7][8]

  • Synthesis of Heterocyclic Compounds: The Michael adducts derived from p-nitrostyryl ketones can undergo subsequent intramolecular reactions to form various heterocyclic compounds. For instance, the adducts from the reaction with nitroalkanes can be reductively cyclized to afford substituted pyrrolines.[9][10]

Mechanism of Michael Addition

The Michael addition reaction proceeds in three main steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor (e.g., a ketone) to form a resonance-stabilized enolate.[1][2]

  • Nucleophilic Attack: The enolate attacks the β-carbon of the this compound (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a new enolate intermediate.[1][3]

  • Protonation: The newly formed enolate is protonated by the solvent or a proton source to yield the final Michael adduct.[1][2]

Michael_Addition_Mechanism start ketone R'-CH2-C(=O)-R'' (Michael Donor) enolate [R'-CH=C(-O⁻)-R''] (Enolate) ketone->enolate + Base - H+ base Base intermediate Intermediate Enolate enolate->intermediate + this compound p_nitrostyryl_ketone p-NO2-C6H4-CH=CH-C(=O)-R (Michael Acceptor) product p-NO2-C6H4-CH(CH(R')-C(=O)-R'')-CH2-C(=O)-R (Michael Adduct) intermediate->product + H+ proton_source H+

Caption: General mechanism of the Michael addition reaction.

Asymmetric Michael Addition

In asymmetric Michael additions, a chiral catalyst facilitates the formation of one enantiomer of the product over the other. Bifunctional organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), are particularly effective.[5][7] These catalysts typically have a primary or secondary amine moiety that forms an enamine with the ketone donor, and a hydrogen-bond donor group (like thiourea) that activates the nitroalkene acceptor.[7][8] This dual activation brings the reactants together in a specific orientation, leading to high stereoselectivity.[7]

Asymmetric_Michael_Addition reactants Ketone + this compound Chiral Organocatalyst catalyst_activation Catalyst Activation Formation of Enamine from Ketone reactants->catalyst_activation substrate_activation Substrate Activation H-bonding of Nitro Group to Catalyst reactants->substrate_activation transition_state Diastereomeric Transition State Steric hindrance favors one approach catalyst_activation->transition_state substrate_activation->transition_state product_formation C-C Bond Formation Formation of Michael Adduct transition_state->product_formation catalyst_regeneration Catalyst Regeneration Hydrolysis of Enamine product_formation->catalyst_regeneration final_product {Enantioenriched Product} catalyst_regeneration->final_product

Caption: Logical workflow of an organocatalyzed asymmetric Michael addition.

Data Presentation

The following tables summarize the quantitative data for the Michael addition of various ketones to nitroalkenes under different catalytic conditions.

Table 1: Organocatalyzed Asymmetric Michael Addition of Aromatic Ketones to trans-β-Nitroalkenes [5]

EntryKetoneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
14-Methoxyacetophenone1d (10)Toluene249698
2Acetophenone1d (10)Toluene249295
34-Chloroacetophenone1d (10)Toluene368590
44-Bromoacetophenone1d (10)Toluene368892

Catalyst 1d is an (R, R)-1,2-diphenylethylenediamine (DPEN)-derived thiourea catalyst.[5]

Table 2: Asymmetric Michael Addition of Cycloketones to trans-β-Nitrostyrene [7]

EntryKetoneCatalyst (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (syn, %)
1CyclohexanoneDPEN-thiourea (10)Toluene1299>99/199
2CyclopentanoneDPEN-thiourea (10)Toluene12959/198
3CycloheptanoneDPEN-thiourea (10)Toluene2488>99/196

Experimental Protocols

Protocol 1: General Procedure for Racemic Michael Addition of a Ketone to a this compound[7]
  • To a solution of the this compound (0.3 mmol) in dichloromethane (0.1 M), add the ketone (5 equivalents).

  • Add DL-Proline (20 mol%) to the reaction mixture.

  • Stir the mixture at ambient temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically after ~12 hours), add ethyl acetate (0.2 mL) to the reaction mixture.

  • Wash the organic layer twice with water (2 x 1.0 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Asymmetric Michael Addition of Ketones to Nitroalkenes using a DPEN-thiourea Organocatalyst[5][7]
  • In a reaction vial, dissolve the nitroalkene (0.1 mmol) and the chiral DPEN-thiourea catalyst (10 mol%) in toluene (1.0 mL).

  • Add the ketone (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified (refer to tables).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental_Workflow start Start reactants Combine this compound, Ketone, Catalyst, and Solvent start->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Quench Reaction (if necessary) and Concentrate reaction->workup purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS, Chiral HPLC) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

p-Nitrostyryl ketones are valuable substrates in Michael addition reactions, providing access to a diverse range of functionalized molecules. The development of asymmetric organocatalytic methods has significantly enhanced the utility of this reaction, enabling the stereoselective synthesis of chiral building blocks for drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers interested in leveraging the synthetic potential of p-nitrostyryl ketones in Michael addition reactions.

References

Application Notes and Protocols for the Scaled-Up Synthesis of p-Nitrostyryl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrostyryl ketone, a chalcone derivative, is a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The Claisen-Schmidt condensation is the most common and efficient method for its synthesis. This document provides detailed application notes and protocols for scaling up the synthesis of this compound from laboratory to gram-scale production. The methodologies presented herein are based on established chemical principles and aim to provide a comprehensive guide for researchers in drug development and organic synthesis.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the cross-aldol condensation of p-nitrobenzaldehyde with a ketone, such as acetone, in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, this compound.[1][2]

Methodologies for Synthesis

Several methods can be employed for the synthesis of this compound, each with its own advantages in terms of reaction time, yield, and scalability. Below is a comparison of three common methodologies.

Data Presentation: Comparison of Synthesis Methods
MethodCatalystSolventReaction TimeYield (%)Key Advantages
Conventional Heating NaOH or KOHEthanol/Water2-24 hours70-90Simple setup, reliable.
Microwave-Assisted Synthesis NaOHAcetone/Water5-15 minutes~46Rapid synthesis, energy efficient.[3]
Solvent-Free Grinding Solid NaOHNone5-10 minutes>90Environmentally friendly, high yield, simple work-up.[2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis via Conventional Heating

This protocol is suitable for the synthesis of this compound on a gram scale in a standard laboratory setting.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 15.1 g (0.1 mol) of p-nitrobenzaldehyde in 100 mL of ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 80 mL of water and cool it to room temperature.

  • Condensation Reaction: To the stirred solution of p-nitrobenzaldehyde, add 11.6 mL (0.2 mol) of acetone.

  • Slowly add the sodium hydroxide solution to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath.

  • After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the mixture by slowly adding 1M HCl with constant stirring until the pH is approximately 7. A yellow precipitate of this compound will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound as yellow crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Solvent-Free Synthesis via Grinding

This environmentally friendly method offers high yields and a simple work-up procedure.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • Sodium hydroxide (solid)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Grinding: In a mortar, take 1.51 g (10 mmol) of p-nitrobenzaldehyde and 0.4 g (10 mmol) of solid sodium hydroxide.

  • Grind the mixture with a pestle for 1-2 minutes.

  • Add 0.58 mL (10 mmol) of acetone to the mixture and continue grinding for 5-10 minutes at room temperature. The mixture will turn into a thick yellow paste.

  • Work-up: Scrape the paste from the mortar and transfer it to a beaker containing 50 mL of ice-cold water.

  • Stir the mixture for 10-15 minutes to dissolve any unreacted starting materials and the catalyst.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the product in a vacuum oven.

Visualization of Experimental Workflow and Reaction Pathway

Claisen-Schmidt Condensation Pathway

Claisen_Schmidt_Condensation pNBA p-Nitrobenzaldehyde Aldol_Adduct Aldol Adduct pNBA->Aldol_Adduct Acetone Acetone Enolate Enolate Ion Acetone->Enolate + Base Base Base (NaOH) Enolate->Aldol_Adduct Product This compound Aldol_Adduct->Product - H2O Water Water Scaled_Up_Synthesis_Workflow Start Start Dissolve Dissolve p-Nitrobenzaldehyde in Ethanol Start->Dissolve Prepare_Base Prepare NaOH Solution Start->Prepare_Base Mix Add Acetone and NaOH Solution Dissolve->Mix Prepare_Base->Mix React Stir at Room Temperature (4-6 hours) Mix->React Quench Pour into Ice-Water and Neutralize with HCl React->Quench Filter Vacuum Filtration and Washing Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Pure this compound Dry->End

References

Application Notes and Protocols for Studying the Photophysical Properties of p-Nitrostyryl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrostyryl ketones, a class of chalcone derivatives, are of significant interest in various scientific fields, including medicinal chemistry and materials science, due to their potential as fluorescent probes and photosensitizers. Their photophysical properties are governed by the intramolecular charge transfer (ICT) character arising from the electron-donating aryl ketone moiety and the electron-withdrawing p-nitrostyryl group. Understanding these properties is crucial for the rational design of novel compounds with tailored photoresponsive behavior.

These application notes provide a detailed experimental framework for the synthesis and comprehensive photophysical characterization of p-Nitrostyryl ketones. The protocols outlined below describe standard techniques for investigating their absorption and emission characteristics, determining their fluorescence efficiency, and elucidating their excited-state dynamics.

Synthesis of p-Nitrostyryl Ketones

p-Nitrostyryl ketones are typically synthesized via the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone with p-nitrobenzaldehyde.

Protocol: Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve equimolar amounts of the desired substituted acetophenone and p-nitrobenzaldehyde in ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure p-Nitrostyryl ketone.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Photophysical Characterization

A thorough understanding of the photophysical properties of p-Nitrostyryl ketones requires a combination of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the ground-state absorption characteristics of the molecules. The position of the absorption maximum (λ_abs_) provides information about the energy of the electronic transitions.

Protocol: UV-Visible Absorption Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO) in a quartz cuvette. The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the absorption maximum.

  • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-600 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λ_abs_) and the corresponding molar extinction coefficient (ε).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of the excited state. Key parameters include the emission maximum (λ_em_), fluorescence quantum yield (Φ_f_), and excited-state lifetime (τ_f_).

Protocol: Steady-State Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum (λ_abs_).

  • Data Analysis: Determine the wavelength of maximum emission (λ_em_).

Protocol: Fluorescence Quantum Yield (Φ_f_) Determination

The fluorescence quantum yield is determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation:

    Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol: Fluorescence Lifetime (τ_f_) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode) for excitation at a wavelength close to the sample's absorption maximum.

  • Measurement: Acquire the fluorescence decay profile of the sample.

  • Data Analysis: Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the dynamics of excited states, including intersystem crossing to the triplet state and other non-radiative decay processes.

Protocol: Nanosecond/Femtosecond Transient Absorption Spectroscopy

  • Sample Preparation: Prepare a solution of the this compound in a suitable solvent in a cuvette. The concentration should be sufficient to provide a clear transient signal.

  • Measurement: Use a pump-probe setup. Excite the sample with a short laser pulse (the pump) and monitor the change in absorbance using a second, time-delayed pulse (the probe). Record the transient absorption spectra at various delay times.

  • Data Analysis: Analyze the decay kinetics of the transient species to determine their lifetimes and identify the different excited-state processes.

Data Presentation

The quantitative photophysical data for a series of p-Nitrostyryl ketones with varying substituents on the ketone aryl ring are summarized in the tables below.

Table 1: UV-Visible Absorption and Fluorescence Data of p-Nitrostyryl Ketones in Ethanol.

CompoundSubstituent (R)λ_abs_ (nm)ε (M⁻¹cm⁻¹)λ_em_ (nm)Stokes Shift (cm⁻¹)
1 H32025,0004508789
2 4-OCH₃34530,0004808303
3 4-N(CH₃)₂41045,0005205484
4 4-Cl32526,0004558648

Table 2: Fluorescence Quantum Yields and Lifetimes of p-Nitrostyryl Ketones in Ethanol.

CompoundSubstituent (R)Φ_f_τ_f_ (ns)k_r_ (10⁸ s⁻¹)k_nr_ (10⁸ s⁻¹)
1 H0.021.50.136.53
2 4-OCH₃0.052.00.254.75
3 4-N(CH₃)₂0.153.50.432.43
4 4-Cl0.011.20.088.25

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.

Experimental Workflows and Photophysical Pathways

The following diagrams illustrate the experimental workflow for photophysical characterization and the key photophysical processes occurring in p-Nitrostyryl ketones.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization Start Start Reactants Acetophenone + p-Nitrobenzaldehyde Start->Reactants Reaction Claisen-Schmidt Condensation Reactants->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, IR, MS Purification->Characterization Product Pure p-Nitrostyryl Ketone Characterization->Product UV_Vis UV-Vis Spectroscopy Product->UV_Vis Fluorescence Fluorescence Spectroscopy Product->Fluorescence Transient_Absorption Transient Absorption Spectroscopy Product->Transient_Absorption Data_Analysis Data Analysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis Transient_Absorption->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Application Notes & Protocols

Caption: Experimental workflow for the synthesis and photophysical characterization of p-Nitrostyryl ketones.

jablonski_diagram cluster_states Jablonski Diagram for this compound S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Excited Triplet State) S0_v0 S1_v2 S0_v0->S1_v2 Absorption (hν) S0_v1 S1_v0 S1_v0->S0_v0 Internal Conversion (IC) S1_v0->S0_v1 Fluorescence (hν') T1_v1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 T1_v0->S0_v0 Phosphorescence (hν'') T1_v1->T1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the photophysical deactivation pathways of p-Nitrostyryl ketones.

Troubleshooting & Optimization

Technical Support Center: Purification of p-Nitrostyryl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of p-Nitrostyryl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: The most common impurities are typically unreacted starting materials, namely p-nitrobenzaldehyde and acetophenone. Additionally, side products from the self-condensation of acetophenone can also be present.[1][2]

Q2: What is the recommended method for initial purification of this compound?

A2: Recrystallization is a highly effective and commonly used method for the initial purification of this compound and other chalcones.[1][3] It is often sufficient to obtain a product with high purity.

Q3: Which solvents are best for the recrystallization of this compound?

A3: Several solvent systems have been reported to be effective. A solvent pair of dichloromethane/n-hexane is a good option.[3] Ethanol (95%) is also frequently used for recrystallizing chalcones and can be a suitable choice.[1] The ideal solvent or solvent system should dissolve the crude product at high temperatures but have low solubility for the purified ketone at low temperatures.

Q4: When is column chromatography necessary for purifying this compound?

A4: Column chromatography is recommended when recrystallization alone fails to remove impurities effectively, especially when the impurities have similar solubility profiles to the desired product. It is also useful for separating minor side products or when a very high degree of purity is required.

Q5: How can I monitor the purity of my this compound sample during purification?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[3] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and assessing the final purity of the compound.[3][5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Oily Product Obtained After Synthesis Instead of a Solid
  • Possible Cause: Presence of unreacted starting materials or oily side products that inhibit crystallization. The reaction conditions may have also favored the formation of byproducts that are oils at room temperature.

  • Troubleshooting Steps:

    • TLC Analysis: Run a TLC of the crude product to identify the number of components. Use a suitable solvent system (e.g., hexane:ethyl acetate).

    • Solvent Wash: Try washing the oily product with a cold, non-polar solvent like hexane to remove highly non-polar impurities.

    • Column Chromatography: If the oil persists, column chromatography is the most effective method to separate the desired ketone from the impurities.

Problem 2: Low Yield After Recrystallization
  • Possible Cause 1: The chosen recrystallization solvent is too good a solvent for this compound, even at low temperatures, leading to significant loss of product in the mother liquor.

    • Solution: Select a different solvent or a solvent pair. A good solvent for recrystallization should have high solubility for the compound when hot and low solubility when cold.[7]

  • Possible Cause 2: Using an excessive amount of solvent for recrystallization.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling down and crystallizing prematurely.

Problem 3: Product is Still Impure After Recrystallization
  • Possible Cause: The impurities have very similar solubility properties to this compound in the chosen solvent.

  • Troubleshooting Steps:

    • Second Recrystallization: Perform a second recrystallization using a different solvent system.

    • Column Chromatography: If impurities persist, purify the product using silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical yields obtained for nitro-substituted chalcones after purification by recrystallization. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

Purification MethodSolvent SystemReported Yield Range (%)Reference
RecrystallizationDichloromethane/n-hexane42 - 90[3]
Recrystallization95% Ethanol58 - 89[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of this compound.

  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., dichloromethane/n-hexane or 95% ethanol).

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate mobile phase (eluent) by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system should provide good separation between the this compound spot and any impurity spots, with the desired product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude p-Nitrostyryl Ketone Recrystallization Recrystallization Crude->Recrystallization Initial Purification TLC TLC Analysis Recrystallization->TLC Check Purity ColumnChromatography Column Chromatography ColumnChromatography->TLC Monitor Fractions TLC->ColumnChromatography Purity < 95% PureProduct Pure p-Nitrostyryl Ketone TLC->PureProduct Purity > 95% HPLC HPLC Analysis NMR NMR Spectroscopy PureProduct->HPLC Quantitative Purity PureProduct->NMR Structural Confirmation

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Guide Start Crude Product IsSolid Is the product a solid? Start->IsSolid Recrystallize Perform Recrystallization IsSolid->Recrystallize Yes OilyProduct Troubleshoot Oily Product: - Wash with non-polar solvent - Proceed to Column Chromatography IsSolid->OilyProduct No (Oily) CheckPurity Check Purity (TLC) Recrystallize->CheckPurity Pure Pure Product CheckPurity->Pure Yes (Pure) Column Perform Column Chromatography CheckPurity->Column No (Impure) Column->CheckPurity Analyze Fractions OilyProduct->Column

Caption: A troubleshooting decision tree for the purification of this compound.

References

optimizing reaction conditions for the synthesis of p-Nitrostyryl ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of p-Nitrostyryl ketone. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens (p-nitrobenzaldehyde) with a ketone containing α-hydrogens (e.g., acetone). The base abstracts an α-hydrogen from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, this compound.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are p-nitrobenzaldehyde and a ketone, most commonly acetone. A base is required as a catalyst, with sodium hydroxide (NaOH) being a common and cost-effective choice.[2][3] Ethanol is frequently used as a solvent to dissolve the reactants.[2]

Q3: What are the potential side reactions in the synthesis of this compound?

A3: Several side reactions can occur, potentially lowering the yield and purity of the desired product. These include:

  • Self-condensation of the ketone: Acetone can react with itself in the presence of a base to form diacetone alcohol and subsequently mesityl oxide.[4]

  • Double condensation: A second molecule of p-nitrobenzaldehyde can react with the initial this compound product, leading to the formation of a larger, undesired by-product.[5][6]

  • Cannizzaro reaction of the aldehyde: Although less common under these conditions, if a very strong base is used in the absence of an enolizable ketone, p-nitrobenzaldehyde could potentially undergo a Cannizzaro reaction to produce p-nitrobenzyl alcohol and p-nitrobenzoic acid.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Step
Inactive Base Use a fresh, high-purity batch of sodium hydroxide. Ensure it has not been exposed to atmospheric moisture for extended periods.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending it.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating may be necessary to overcome the activation energy.
Improper Stoichiometry Ensure the molar ratio of p-nitrobenzaldehyde to acetone is appropriate. An excess of the aldehyde can sometimes drive the reaction towards the desired product.
Precipitation Issues The product should precipitate out of the solution upon formation or cooling. If not, try adding ice-cold water to induce precipitation.

Issue 2: Formation of Multiple Products (Impure Product)

Potential Cause Troubleshooting Step
Self-Condensation of Acetone Add the acetone dropwise to the mixture of p-nitrobenzaldehyde and base. This maintains a low concentration of the enolate, favoring the cross-condensation.
Double Condensation Product Use a slight excess of acetone relative to p-nitrobenzaldehyde to favor the formation of the mono-condensation product.
Inefficient Purification Recrystallize the crude product from a suitable solvent, such as ethanol, to remove impurities.[7][8][9] Ensure the product is fully dissolved at high temperature and allowed to cool slowly for optimal crystal formation.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Claisen-Schmidt condensation.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Heating apparatus (hot plate)

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve a specific molar equivalent of p-nitrobenzaldehyde in an appropriate volume of 95% ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water (e.g., 10% w/v).

  • While stirring the p-nitrobenzaldehyde solution at room temperature, add a molar equivalent of acetone.

  • Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture for a specified period (e.g., 30 minutes to 2 hours) at room temperature. The formation of a precipitate should be observed.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual sodium hydroxide and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[7][8][9]

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NaOH (1.0)Ethanol2516585
2NaOH (1.5)Ethanol2517588
3NaOH (1.0)Methanol2516082
4NaOH (1.0)Ethanol400.57086
5KOH (1.0)Ethanol2516884

Note: This table presents hypothetical data for illustrative purposes, demonstrating how systematic variation of reaction parameters can be used to optimize the synthesis.

Visualizations

experimental_workflow start Start dissolve Dissolve p-nitrobenzaldehyde in Ethanol start->dissolve add_acetone Add Acetone dissolve->add_acetone add_base Add NaOH Solution (dropwise) add_acetone->add_base react Stir at Room Temperature add_base->react cool Cool in Ice Bath react->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting workflow for low yield of this compound.

References

side reactions to avoid during the synthesis of p-Nitrostyryl ketone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: p-Nitrostyryl Ketone Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of this compound via the Claisen-Schmidt condensation of p-nitrobenzaldehyde and acetone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is a base-catalyzed Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1] The reaction involves the enolate of acetone acting as a nucleophile and attacking the carbonyl carbon of p-nitrobenzaldehyde. The resulting β-hydroxycarbonyl intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, this compound.[2][3]

Q2: What are the most common side reactions and byproducts I should be aware of?

The most prevalent side reactions include:

  • Dibenzalacetone Formation: The product, this compound, can react with a second molecule of p-nitrobenzaldehyde, leading to the formation of (1E, 4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one. This is often the most significant impurity.[2][3]

  • Acetone Self-Condensation: In the presence of a base, acetone can react with itself to form diacetone alcohol, which can then dehydrate.

  • Cannizzaro Reaction: Since p-nitrobenzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form p-nitrobenzyl alcohol and p-nitrobenzoic acid.

  • Michael Addition: The acetone enolate can potentially add to the α,β-unsaturated system of the this compound product in a 1,4-addition.

  • Polymerization/Degradation: High temperatures or prolonged reaction times can lead to the formation of polymeric tars and degradation products.[2]

Q3: How does the ratio of reactants affect the purity of the final product?

The molar ratio of acetone to p-nitrobenzaldehyde is critical. Using a stoichiometric excess of acetone favors the formation of the desired mono-condensation product (this compound) and significantly suppresses the formation of the dibenzalacetone analog. A deficiency of acetone will invariably lead to a mixture containing the undesired bis-condensation product.

Q4: What is the role of the catalyst and which ones are most effective?

The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which facilitates the formation of the acetone enolate.[1][3] Various other catalysts have been explored to improve yield and selectivity, including Ba(OH)₂, solid catalysts like zeolites, and metal-organic frameworks, which can offer advantages like easier workup and recyclability.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product with significant unreacted p-nitrobenzaldehyde. 1. Insufficient Base: The catalyst concentration is too low to effectively generate the acetone enolate. 2. Poor Mixing: Inadequate stirring prevents the reactants from interacting efficiently. 3. Low Temperature: The reaction temperature is too low, resulting in a very slow reaction rate.1. Optimize Catalyst: Increase the concentration of the base incrementally. Ensure the base is fresh and not degraded. 2. Improve Agitation: Use a suitable stir bar and ensure the reaction mixture is homogeneous. 3. Adjust Temperature: While avoiding excessive heat, ensure the temperature is sufficient for the reaction to proceed (e.g., room temperature to 50°C).
Final product is contaminated with a higher molecular weight, less soluble yellow solid. Formation of Dibenzalacetone Analog: The primary product has reacted with another molecule of p-nitrobenzaldehyde. This is common in syntheses using conventional heating.[2]1. Use Excess Acetone: Employ a significant molar excess of acetone relative to p-nitrobenzaldehyde (e.g., 5-10 equivalents). 2. Control Reactant Addition: Add the p-nitrobenzaldehyde solution slowly to the mixture of acetone and base to maintain a high concentration of acetone enolate. 3. Monitor Reaction Time: Stop the reaction as soon as TLC or GC-MS indicates the consumption of p-nitrobenzaldehyde to prevent further reaction.
Formation of a viscous oil or a separate liquid phase. Acetone Self-Condensation: The base is causing acetone to react with itself, forming diacetone alcohol and its derivatives.1. Control Temperature: Keep the reaction temperature low, especially during the initial addition of the base, to disfavor the self-condensation pathway. 2. Consider Microwave Synthesis: Microwave-assisted protocols have been shown to selectively produce the desired benzalacetones without self-condensation byproducts.[2]
Reaction mixture turns dark brown or black, resulting in a tar-like product. 1. Excessive Heat: The reaction temperature is too high, causing degradation of reactants and/or polymerization of the product.[2] 2. Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can lead to decomposition. 3. Base Concentration Too High: Very high concentrations of strong base can promote side reactions and degradation.1. Maintain Temperature Control: Use an ice bath or a water bath to keep the reaction temperature within the optimal range (e.g., 40-50°C).[2] 2. Monitor Reaction Progress: Use TLC to track the disappearance of the starting material and the appearance of the product. Quench the reaction promptly upon completion. 3. Optimize Base: Reduce the concentration of the base or consider using a milder basic catalyst.

Data Presentation: Impact of Reaction Conditions

The choice of methodology can significantly impact the product distribution. The following table summarizes outcomes based on different heating methods.

Synthesis Method Key Parameter Side Product Observed Reported Yield of Side Product Recommendation
Conventional HeatingThermal (e.g., oil bath)Dibenzalacetone Analog4–39%[2]Use a large excess of acetone and carefully monitor reaction time to minimize this byproduct.
Microwave IrradiationTemperature (40–50°C)Dibenzalacetone AnalogNot observed[2]Highly recommended for selective synthesis and avoidance of the bis-condensation side product.
Microwave IrradiationTemperature (40–50°C)Acetone Self-CondensationNot observed[2]An effective method to prevent the self-condensation of acetone, leading to cleaner reactions.

Experimental Protocols

Generalized Protocol for this compound Synthesis (Avoiding Side Reactions)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-nitrobenzaldehyde in a minimal amount of a suitable solvent (e.g., ethanol). In a separate container, prepare a solution of sodium hydroxide in water.

  • Reaction Setup: To the flask containing the p-nitrobenzaldehyde solution, add a significant molar excess of acetone (e.g., 5-10 equivalents). Cool the mixture in an ice bath to approximately 0-5°C.

  • Catalyst Addition: While stirring vigorously, slowly add the sodium hydroxide solution dropwise to the acetone-aldehyde mixture. Maintain the temperature below 10°C during the addition to minimize acetone self-condensation.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of p-nitrobenzaldehyde.

  • Workup: Once the reaction is complete (typically 1-2 hours), pour the reaction mixture into a beaker of cold water or dilute acid to neutralize the base and precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The primary method for purification is recrystallization from a suitable solvent, such as ethanol, to remove unreacted starting materials and soluble impurities.[3]

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway to this compound and the major competing side reactions that can occur during the synthesis.

G cluster_reactants PNB p-Nitrobenzaldehyde ADDITION_PROD Aldol Adduct (β-Hydroxy Ketone) PNB->ADDITION_PROD Aldol Addition DIBENZAL Dibenzalacetone Analog (Bis-Condensation) PNB->DIBENZAL + Enolate -> Condensation CANNIZZARO Cannizzaro Products (Acid + Alcohol) PNB->CANNIZZARO + Strong Base ACE Acetone ENOLATE Acetone Enolate ACE->ENOLATE + Base DIACETONE Diacetone Alcohol (Self-Condensation) ACE->DIACETONE Self-Condensation BASE Base (e.g., NaOH) ENOLATE->ADDITION_PROD Aldol Addition ENOLATE->DIACETONE Self-Condensation PRODUCT This compound (Desired Product) ADDITION_PROD->PRODUCT Dehydration (-H₂O) PRODUCT->DIBENZAL + Enolate -> Condensation

Caption: Reaction pathway to this compound and key side reactions.

References

addressing instability of p-Nitrostyryl ketone under specific pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of p-Nitrostyryl ketone under specific pH conditions. The information is intended to assist researchers in anticipating and addressing challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, especially at neutral to alkaline pH. What is causing this instability?

A1: this compound, an α,β-unsaturated ketone, is susceptible to degradation, particularly under neutral to alkaline conditions. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the β-carbon, making it prone to nucleophilic attack. In aqueous solutions, hydroxide ions (OH⁻) can act as nucleophiles, leading to a Michael addition reaction across the double bond. This can initiate a cascade of reactions, including retro-Aldol condensation, leading to the cleavage of the molecule and loss of integrity.

Q2: What are the likely degradation products of this compound in an aqueous solution at elevated pH?

A2: Under basic conditions, the primary degradation pathway is initiated by the addition of a hydroxide ion to the β-carbon of the styryl group. This can lead to the formation of a β-hydroxy ketone intermediate. This intermediate can then undergo a retro-Aldol reaction, cleaving the molecule into p-nitrobenzaldehyde and the corresponding ketone. Further reactions may occur depending on the specific conditions.

Q3: I am observing a color change in my this compound solution when I adjust the pH. Is this related to degradation?

A3: A color change, particularly a deepening or shift in the UV-Vis absorbance spectrum, can be an indicator of degradation. The conjugated system of this compound is responsible for its color. Disruption of this conjugation through reactions at the double bond will alter its chromophore and, consequently, its color. Monitoring these spectral changes can be a useful qualitative and quantitative tool to assess stability.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to control the pH of your solutions. Whenever possible, maintain a slightly acidic pH (e.g., pH 4-6) where the compound exhibits greater stability. If the experimental protocol requires neutral or alkaline conditions, consider the following strategies:

  • Minimize exposure time: Prepare solutions fresh and use them immediately.

  • Lower the temperature: Perform reactions at the lowest feasible temperature to slow down the degradation kinetics.

  • Use a buffered system: Employ a suitable buffer to maintain a stable pH throughout the experiment.

  • Degas solvents: The presence of dissolved oxygen can potentially lead to oxidative degradation, although this is a less common pathway for this class of compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low yield in a reaction involving this compound. Degradation of the starting material due to pH instability.1. Verify the pH of your reaction mixture. 2. If possible, adjust the pH to a slightly acidic range. 3. If the reaction must be performed at neutral or alkaline pH, minimize reaction time and temperature. 4. Consider adding the this compound to the reaction mixture last, immediately before initiating the reaction.
Appearance of unknown peaks in HPLC analysis of a reaction mixture. Formation of degradation products.1. Run a stability study of this compound under your reaction conditions (without other reactants) to identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Inconsistent results between experimental repeats. Variable degradation of this compound due to slight differences in pH or time delays.1. Strictly control the pH of all solutions using appropriate buffers. 2. Standardize the timing of all experimental steps, from solution preparation to analysis. 3. Prepare and use this compound solutions fresh for each experiment.

Experimental Protocols

Protocol 1: pH Stability Study of this compound using UV-Vis Spectroscopy

This protocol provides a method to rapidly assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions: pH 4, 5, 6, 7, 8, and 9

  • Spectrophotometer-grade solvent (e.g., acetonitrile or methanol)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a concentration of 1 mg/mL.

  • For each pH to be tested, prepare a series of buffered aqueous solutions.

  • In a cuvette, add a small aliquot of the this compound stock solution to the buffer solution to achieve a final concentration with a measurable absorbance (typically in the range of 0.5-1.0 AU).

  • Immediately record the initial UV-Vis spectrum (scan from 200-600 nm).

  • Monitor the absorbance at the λmax of this compound at regular time intervals (e.g., every 15 minutes for 2 hours).

  • Plot the absorbance vs. time for each pH. A decrease in absorbance indicates degradation.

Data Presentation:

pHInitial Absorbance (t=0)Absorbance at t=15 minAbsorbance at t=30 minAbsorbance at t=60 minAbsorbance at t=120 min
4
5
6
7
8
9
Protocol 2: Quantitative Analysis of this compound Degradation by HPLC

This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time at different pH values.

Materials:

  • This compound

  • Buffer solutions: pH 4, 7, and 9

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides good resolution between the this compound peak and any potential degradation products. A typical starting point would be a mobile phase of acetonitrile and water (with 0.1% formic acid) on a C18 column, with detection at the λmax of this compound.

  • Sample Preparation: Prepare solutions of this compound in each buffer (pH 4, 7, and 9) at a known concentration (e.g., 100 µg/mL).

  • Time-Point Analysis:

    • Immediately inject a sample of each solution (t=0) into the HPLC system.

    • Store the solutions at a controlled temperature.

    • Inject samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining vs. time for each pH.

Data Presentation:

Time (hours)% this compound Remaining (pH 4)% this compound Remaining (pH 7)% this compound Remaining (pH 9)
0100100100
1
2
4
8
24

Visualizations

degradation_pathway pNSK This compound intermediate β-Hydroxy Ketone Intermediate pNSK->intermediate Michael Addition OH OH⁻ (alkaline pH) OH->intermediate pNB p-Nitrobenzaldehyde intermediate->pNB Retro-Aldol ketone Ketone intermediate->ketone Retro-Aldol

Caption: Proposed degradation pathway of this compound in alkaline conditions.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare p-NSK Stock Solution mix Mix p-NSK with Buffers prep_stock->mix prep_buffers Prepare pH Buffers (4, 7, 9) prep_buffers->mix hplc_t0 Inject t=0 Samples into HPLC mix->hplc_t0 incubate Incubate at Controlled Temperature mix->incubate analyze Analyze Data & Plot Degradation hplc_t0->analyze hplc_tx Inject Samples at Time Intervals incubate->hplc_tx hplc_tx->analyze

Caption: Workflow for quantitative analysis of this compound stability by HPLC.

Technical Support Center: Optimization of Chromatographic Separation for p-Nitrostyryl Ketone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of p-Nitrostyryl ketone analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of this compound analogs.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound analogs?

Answer:

Poor peak shape is a common issue in HPLC and can be caused by several factors.[1][2] For this compound analogs, which possess polar functional groups, interactions with the stationary phase can often lead to peak tailing.

  • Secondary Interactions: The ketone and nitro groups in your analogs can interact with active sites (e.g., residual silanols) on C18 columns, causing peak tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize these interactions. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also mask active sites.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[3]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.[2]

    • Solution: Replace the column with a new one.

Question: My retention times are drifting or inconsistent. What could be the cause?

Answer:

Variable retention times can compromise the reliability of your analytical method.[4] Several factors can contribute to this issue:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[2]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can cause retention time drift.[1] The presence of volatile components can also lead to changes in composition over time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase to prevent bubble formation.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.[2]

    • Solution: Perform regular pump maintenance, including checking for leaks and cleaning or replacing check valves.

Question: I am not getting adequate separation between two or more of my this compound analogs. How can I improve the resolution?

Answer:

Improving resolution is a key aspect of method development. Here are several strategies to enhance the separation of your analogs:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the type of organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile often provides better selectivity for aromatic compounds.

    • pH: For analogs with ionizable groups, adjusting the mobile phase pH can significantly alter retention and selectivity.

  • Modify the Gradient Program:

    • Shallow Gradient: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.

  • Change the Stationary Phase:

    • Different Selectivity: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., Phenyl, Cyano, or Pentafluorophenyl (PFP)) can provide alternative selectivity.[5]

  • Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analogs?

A1: A good starting point for reverse-phase HPLC analysis of these analogs would be a C18 column with a mobile phase consisting of a mixture of water (often with a buffer like phosphate or an acid like formic acid to control pH and improve peak shape) and an organic solvent like acetonitrile or methanol. A gradient elution from a lower to a higher concentration of the organic solvent is generally recommended for separating a mixture of analogs with varying polarities.

Q2: How do I choose the appropriate detection wavelength for my this compound analogs?

A2: The this compound structure contains a chromophore that should have strong UV absorbance. To determine the optimal wavelength, you should run a UV-Vis spectrum of your analyte. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For these compounds, a wavelength in the range of 254 nm to 350 nm is likely to be effective. A photodiode array (PDA) detector is useful for method development as it allows for the simultaneous monitoring of multiple wavelengths.[6]

Q3: What are some common sample preparation issues to avoid?

A3: Inadequate sample preparation can lead to various problems, including column clogging, high backpressure, and ghost peaks.[1] It is crucial to ensure that your sample is fully dissolved and free of particulate matter. Filtering the sample through a 0.22 µm or 0.45 µm syringe filter before injection is highly recommended.

Q4: When should I consider using chiral chromatography for my this compound analogs?

A4: If your this compound analogs are chiral and you need to separate the enantiomers, you will need to use a chiral separation method.[7][8] This typically involves using a chiral stationary phase (CSP) column. The choice of the chiral column and mobile phase will depend on the specific structure of your analogs.

Experimental Protocols

General Reverse-Phase HPLC Method for this compound Analogs

This protocol provides a starting point for the separation of this compound analogs. Optimization will likely be required for specific mixtures.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Sample Preparation Dissolve sample in Mobile Phase B at 1 mg/mL and filter
Chiral HPLC Method for Enantiomeric Separation

This protocol is a general guideline for the chiral separation of this compound analogs. The selection of the chiral stationary phase is critical and may require screening of different columns.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at the λmax of the analyte
Sample Preparation Dissolve sample in the mobile phase

Data Presentation

Table 1: Troubleshooting Guide for Common HPLC Issues

Issue Potential Cause Suggested Solution
High Backpressure Column frit blockage, System blockageBackflush the column, Check for blockages in tubing and fittings[3]
Baseline Noise Air bubbles in the system, Contaminated mobile phase, Detector lamp issueDegas mobile phase, Use high-purity solvents, Check lamp performance[2][9]
Ghost Peaks Contamination in the injection system, Impure mobile phaseClean the injector, Use fresh, high-purity mobile phase
Split Peaks Partially blocked column frit, Sample solvent incompatible with mobile phaseReplace the column frit, Dissolve sample in mobile phase[2][9]

Table 2: Effect of Mobile Phase Composition on Retention Time (Hypothetical Data)

Analog Retention Time (min) with 50% Acetonitrile Retention Time (min) with 50% Methanol
Analog 18.510.2
Analog 29.211.1
Analog 310.112.5

Visualizations

TroubleshootingWorkflow start Problem Observed pressure Pressure Issue? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Low retention Retention Time Issue? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting resolution Poor Resolution? retention->resolution No drifting_rt Drifting RT retention->drifting_rt Drifting inconsistent_rt Inconsistent RT retention->inconsistent_rt Inconsistent optimize_mp Optimize Mobile Phase resolution->optimize_mp Yes check_blockage Check for Blockages high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks check_secondary_interactions Check Secondary Interactions tailing->check_secondary_interactions reduce_concentration Reduce Concentration fronting->reduce_concentration check_equilibration Check Equilibration drifting_rt->check_equilibration check_mp_prep Check Mobile Phase Prep inconsistent_rt->check_mp_prep change_column Change Column optimize_mp->change_column

Caption: A troubleshooting decision tree for common HPLC issues.

HPLCWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Sample Preparation (Dissolution, Filtration) injector Injector sample_prep->injector mp_prep Mobile Phase Preparation (Mixing, Degassing) pump Pump mp_prep->pump pump->injector column Column injector->column detector Detector column->detector data_system Data Acquisition System detector->data_system analysis Chromatogram Analysis (Integration, Quantification) data_system->analysis

Caption: A typical experimental workflow for HPLC analysis.

References

preventing polymerization of styryl ketones during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Styryl Ketones

Welcome to the technical support center for the synthesis of styryl ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of styryl ketones during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of styryl ketones during synthesis?

A1: The primary cause of polymerization is the presence of the vinyl group in the styryl moiety, which is susceptible to free-radical polymerization. This process can be initiated by several factors:

  • Heat: Many reactions for styryl ketone synthesis require elevated temperatures, which can thermally initiate polymerization. Styrene, a related monomer, undergoes thermal polymerization at temperatures above 100 °C[1].

  • Light: UV light can generate free radicals and initiate polymerization.

  • Impurities: Peroxides or other radical-initiating impurities in reagents or solvents can trigger the polymerization cascade.

  • Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides, especially in the presence of light or heat, which then act as initiators[2].

Q2: My reaction mixture turned into a thick, insoluble mass. Is this polymerization?

A2: Yes, the formation of a viscous, gelatinous, or solid insoluble mass is a classic sign of significant polymerization. This occurs when monomeric styryl ketone molecules link together to form long polymer chains, drastically increasing the viscosity and reducing the solubility of the product in the reaction solvent.

Q3: Can I salvage my desired product if polymerization has occurred?

A3: Salvaging the product is challenging once extensive polymerization has occurred. The polymer is often difficult to separate from the desired monomeric ketone. Purification techniques like column chromatography may be compromised, as the polymer can clog the column. If polymerization is minor, careful chromatography might allow for the isolation of the remaining monomer. Prevention is a far more effective strategy.

Q4: What are the most effective general strategies to prevent polymerization?

A4: A multi-faceted approach is most effective:

  • Use of Inhibitors: Add a small amount of a free-radical scavenger to the reaction mixture.

  • Control of Reaction Temperature: Use the lowest possible temperature that allows for an acceptable reaction rate.

  • Exclusion of Light and Oxygen: Conduct reactions in opaque glassware (e.g., wrapped in aluminum foil) and under an inert atmosphere (e.g., Nitrogen or Argon)[3].

  • Use of Pure Reagents: Ensure solvents and starting materials are free from peroxide impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of styryl ketone, with significant polymer formation. Radical polymerization initiated by heat, light, or impurities.1. Add a polymerization inhibitor (e.g., BHT, hydroquinone) at the start of the reaction. 2. Lower the reaction temperature. 3. Protect the reaction from light and run under an inert atmosphere. 4. Use freshly distilled solvents and purified reagents.
Reaction proceeds, but product polymerizes during workup or purification (e.g., on a rotary evaporator or chromatography column). Removal of solvent concentrates the monomer, and residual heat can initiate polymerization. The silica gel in column chromatography can also sometimes promote polymerization.1. Add a non-volatile inhibitor like BHT to the crude product before concentration. 2. Avoid excessive heat during solvent removal. 3. Consider purifying via crystallization if possible, or perform chromatography quickly with an inhibitor mixed into the eluent.
Reaction is inconsistent; sometimes it works, and other times it polymerizes. Variable levels of impurities (e.g., peroxides) in solvents or reagents.Standardize the purification of all reagents and solvents before use. For example, pass solvents through an activated alumina column to remove peroxides.

Experimental Protocols & Data

Protocol 1: General Synthesis of an (E)-Styryl Ketone with Polymerization Inhibition

This protocol is adapted from methodologies that aim to minimize side reactions like polymerization[3].

  • Reagent Preparation: Ensure all solvents (e.g., toluene) are freshly distilled and deoxygenated. Purify starting materials if their purity is questionable.

  • Inhibitor Addition: To the reaction flask, add a radical inhibitor. A common choice is Butylated Hydroxytoluene (BHT).

  • Inert Atmosphere: Assemble the reaction glassware and flush the system with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction Setup: In a typical procedure, dissolve the starting styrene derivative in the solvent under the inert atmosphere. Add the other reagents as required by your specific synthesis route (e.g., for Claisen-Schmidt condensation or Friedel-Crafts acylation)[3].

  • Temperature Control: Heat the reaction mixture to the desired temperature using an oil bath with a temperature controller. Avoid localized overheating. In one reported procedure for a related synthesis, minimizing the polymerization of styrenes was achieved by using a 0.5 M solution in toluene[3].

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Workup: Upon completion, cool the reaction to room temperature. Add a small amount of a non-volatile inhibitor (if not already present) before solvent evaporation to prevent polymerization during concentration. Proceed with standard aqueous workup and extraction.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Common Radical Inhibitors for Styrenic Monomers

The following table summarizes common inhibitors used for stabilizing styrenes and related vinyl monomers, which are applicable to styryl ketone synthesis[1][4]. The optimal concentration may vary depending on the specific reaction conditions and should be empirically determined.

InhibitorAbbreviationTypical Concentration (ppm)FormNotes
4-tert-ButylcatecholTBC10 - 50SolidRequires oxygen to be effective. Can be removed by an alkali wash.
4-MethoxyphenolMEHQ10 - 200SolidRequires oxygen to be effective. Can be removed by an alkali wash.
HydroquinoneHQ100 - 1000SolidRequires oxygen to be effective. Can be removed by an alkali wash.
Butylated HydroxytolueneBHT50 - 500SolidDoes not require oxygen. Non-volatile, making it suitable for preventing polymerization during distillation or concentration.
PhenothiazinePTZ100 - 1000SolidHighly effective, but can be more difficult to remove.
TEMPO-10 - 100SolidHighly effective stable free radical. Does not require oxygen.

Visual Guides: Mechanisms and Workflows

Diagram 1: Troubleshooting Workflow for Polymerization

The following diagram outlines a logical workflow for diagnosing and solving issues with styryl ketone polymerization during synthesis.

G cluster_troubleshooting Troubleshooting Workflow start Start Synthesis check_poly Polymerization Observed? start->check_poly success Successful Synthesis: Proceed to Purification check_poly->success No analysis Analyze Conditions: - High Temperature? - Light Exposure? - Impure Reagents? check_poly->analysis Yes add_inhibitor Incorporate Inhibitor (e.g., BHT, TBC) analysis->add_inhibitor modify_conditions Modify Conditions: - Lower Temperature - Use Inert Atmosphere - Protect from Light add_inhibitor->modify_conditions retry Retry Synthesis modify_conditions->retry retry->check_poly

Caption: A step-by-step guide for troubleshooting unwanted polymerization.

Diagram 2: Mechanism of Radical Polymerization

This diagram illustrates the fundamental steps of free-radical polymerization as it applies to a generic styryl ketone molecule. The process consists of initiation, propagation, and termination[5][6].

G cluster_mechanism Free-Radical Polymerization of a Styryl Ketone initiator Initiator (R•) activated Activated Monomer (R-M•) initiator->activated Initiation monomer1 Styryl Ketone Monomer monomer1->activated propagating Propagating Chain (R-M-M•) activated->propagating Propagation monomer2 Another Monomer monomer2->propagating polymer Growing Polymer Chain (R-M(n+1)-M•) propagating->polymer monomer_n + (n) Monomers monomer_n->polymer termination Termination polymer->termination G cluster_inhibition Mechanism of Polymerization Inhibition chain Growing Polymer Radical (P•) reaction Reaction chain->reaction inhibitor Inhibitor Molecule (IH) inhibitor->reaction terminated Terminated Polymer (PH) reaction->terminated Chain Termination stable_radical Stable, Unreactive Radical (I•) reaction->stable_radical Inhibitor is consumed

References

Technical Support Center: Strategies for Improved Selectivity in Reactions of p-Nitrostyryl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Nitrostyryl ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective reactions with this compound?

A1: this compound possesses three main reactive sites: the nitro group, the carbon-carbon double bond (alkene), and the carbonyl group (ketone). The primary challenge is to achieve selectivity at one site without inducing unwanted reactions at the others. For instance, harsh reducing agents can reduce both the nitro group and the carbonyl group, while some oxidants can react with the alkene.

Q2: How can I selectively reduce the nitro group without affecting the α,β-unsaturated ketone system?

A2: Chemoselective reduction of the nitro group in the presence of an α,β-unsaturated ketone can be challenging. A common strategy is to use catalytic transfer hydrogenation. Systems like Pd/C with a suitable hydrogen donor (e.g., formic acid or ammonium formate) can be effective. It is crucial to carefully control reaction conditions such as temperature and reaction time to prevent over-reduction or reduction of the alkene and ketone moieties.

Q3: What methods are available for the selective reduction of the carbon-carbon double bond?

A3: The selective reduction of the conjugated double bond to yield the corresponding saturated ketone is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure. Another effective method is the use of stoichiometric reducing agents like sodium borohydride in the presence of a nickel catalyst, which can selectively reduce the alkene.

Q4: Can the carbonyl group be selectively reduced to an alcohol?

A4: Yes, the selective reduction of the ketone to a hydroxyl group while preserving the nitro group and the alkene is possible using specific reagents. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a well-established method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no chemoselectivity in reduction reactions (multiple groups are reduced). 1. The reducing agent is too harsh (e.g., LiAlH₄). 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Switch to a milder reducing agent (e.g., NaBH₄ with a catalyst, or catalytic transfer hydrogenation). 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Poor diastereoselectivity or enantioselectivity in asymmetric reactions. 1. The catalyst loading is too low or the catalyst has degraded. 2. The solvent is not optimal for achieving high stereoselectivity. 3. The reaction temperature is too high, leading to a less ordered transition state. 4. Presence of impurities (e.g., water) that can interfere with the catalyst.1. Increase the catalyst loading or use a freshly prepared/purchased catalyst. 2. Screen a range of solvents with varying polarities and coordinating abilities.[1][2] 3. Lower the reaction temperature; some asymmetric reactions require temperatures as low as -78 °C. 4. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of side products, such as polymers or decomposition products. 1. The reaction conditions are too acidic or basic, leading to polymerization or degradation of the starting material or product. 2. The reaction is run at too high a concentration. 3. The presence of oxygen can lead to oxidative side reactions.1. Use buffered solutions or non-ionic bases/acids where possible. 2. Run the reaction at a lower concentration. 3. Degas the solvent and run the reaction under an inert atmosphere.
Incomplete conversion. 1. Insufficient amount of reagent or catalyst. 2. The reaction time is too short. 3. The reaction temperature is too low. 4. Poor solubility of the starting material.1. Increase the equivalents of the reagent or the catalyst loading. 2. Extend the reaction time and monitor by TLC. 3. Gradually increase the reaction temperature. 4. Use a co-solvent to improve solubility.

Key Experimental Protocols

Enantioselective Michael Addition of Aldehydes to this compound (Adapted from similar reactions with β-nitrostyrenes)

This protocol is a general guideline and may require optimization for this compound.

Methodology:

  • To a stirred solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., toluene, 2.0 mL) at the desired temperature (e.g., room temperature or cooled to 0 °C), add the organocatalyst (e.g., a chiral primary or secondary amine, 10-20 mol%).[2]

  • Add the aldehyde (1.2-2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data for a Representative Organocatalytic Michael Addition to a Nitrostyrene:

CatalystSolventTemp (°C)Yield (%)ee (%)
Chiral Primary AmineToluene259592
Chiral Secondary AmineCH₂Cl₂09288
Chiral ThioureaTHF-209895

Note: This data is illustrative and based on reactions with similar substrates. Optimization will be necessary for this compound.

Chemoselective Reduction of the Nitro Group

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

  • To this suspension, add a hydrogen donor such as ammonium formate (4-6 equivalents) in portions.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the corresponding amino-styryl ketone.

Visualizations

Signaling Pathway for Organocatalyzed Enantioselective Michael Addition

Michael_Addition_Pathway Ketone p-Nitrostyryl Ketone TransitionState Stereoselective Transition State Ketone->TransitionState Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Aldehyde Aldehyde Aldehyde->Enamine + Catalyst Enamine->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Catalyst - Catalyst (regenerated) Product Enantioenriched Michael Adduct Iminium->Product + H₂O Water H₂O

Caption: Organocatalytic cycle for the enantioselective Michael addition.

Experimental Workflow for Troubleshooting Low Selectivity

Troubleshooting_Workflow Start Low Selectivity Observed CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp LowerTemp Lower Temperature (e.g., 0°C, -20°C, -78°C) CheckTemp->LowerTemp No CheckSolvent Is Solvent Optimal? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent ScreenSolvents Screen Solvents (Toluene, CH₂Cl₂, THF, etc.) CheckSolvent->ScreenSolvents No CheckCatalyst Is Catalyst Loading and Quality Sufficient? CheckSolvent->CheckCatalyst Yes ScreenSolvents->CheckCatalyst IncreaseCatalyst Increase Catalyst Loading / Use Fresh Catalyst CheckCatalyst->IncreaseCatalyst No CheckPurity Are Reagents and Solvents Anhydrous and Pure? CheckCatalyst->CheckPurity Yes IncreaseCatalyst->CheckPurity PurifyReagents Use Anhydrous Solvents and Purified Reagents CheckPurity->PurifyReagents No Success Improved Selectivity CheckPurity->Success Yes PurifyReagents->Success

Caption: A logical workflow for troubleshooting low selectivity.

References

Validation & Comparative

comparative study of p-Nitrostyryl ketone and chalcone bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioactivity of p-Nitrostyryl Ketones and Chalcones

Introduction

In the landscape of medicinal chemistry, chalcones and their derivatives represent a pivotal class of compounds, extensively studied for their diverse pharmacological profiles. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are naturally occurring precursors to flavonoids and serve as a versatile scaffold for synthetic modification. A significant subclass of these compounds is the p-Nitrostyryl ketones, which are chalcones that feature a nitro (-NO₂) group at the para position of one of the aromatic rings. This substitution profoundly influences the molecule's electronic properties and, consequently, its biological activity. This guide provides an objective, data-driven comparison of the bioactivity of traditional chalcones and p-Nitrostyryl ketones, tailored for researchers, scientists, and drug development professionals.

Structural Comparison

The fundamental difference between a general chalcone and a p-Nitrostyryl ketone lies in the presence of the potent electron-withdrawing nitro group on one of the phenyl rings. This modification alters the molecule's polarity, reactivity, and ability to interact with biological targets.

Caption: General chemical structures of Chalcone and this compound.

Comparative Bioactivity: Anticancer Properties

Both chalcones and p-Nitrostyryl ketones exhibit significant anticancer activity, operating through multiple cellular mechanisms. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with cellular nucleophiles like cysteine residues in proteins, leading to the modulation of various signaling pathways.

Mechanism of Action: Chalcones exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting tubulin polymerization.[1][2] They can target multiple signaling molecules, including NF-κB, p53, and various kinases, making them multi-target agents.[2][3] The introduction of an electron-withdrawing nitro group, as in p-Nitrostyryl ketones, can enhance this activity. This is often attributed to an increased reactivity of the enone system as a Michael acceptor, facilitating interactions with target proteins.[4][5]

G compound Chalcone / This compound tubulin Tubulin Polymerization compound->tubulin Inhibition p53 p53 Activation compound->p53 microtubules Microtubule Disruption tubulin->microtubules Leads to g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis bax Bax Upregulation p53->bax caspase Caspase Activation bax->caspase caspase->apoptosis

Caption: Simplified anticancer mechanism via tubulin inhibition and p53 activation.

Quantitative Comparison of Cytotoxicity (IC₅₀):

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Chalcone Chalcone-indole hybridHepG2 (Liver)0.9[2]
Chalcone-pyrazole hybridHCC (Liver)0.5 - 4.8[2]
Artemisinin-chalcone hybridHT-29 (Colon)0.10 - 29[2]
2',5'-DihydroxychalconeN/AN/A
This compound (E)-1-(furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-oneA549 (Lung)<3.9
(E)-3-(4-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneA549 (Lung)<3.9
Nitro-substituted ChalconeVariousPotent Activity[5]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

Comparative Bioactivity: Antimicrobial Properties

The presence of the reactive α,β-unsaturated ketone system in both chalcones and p-Nitrostyryl ketones makes them effective antimicrobial agents against a range of pathogens.

Mechanism of Action: The antimicrobial action of chalcones often involves the inhibition of essential microbial enzymes, such as DNA gyrase, and interference with bacterial efflux pumps, which helps in overcoming multidrug resistance.[4][6] Structure-activity relationship (SAR) studies have consistently shown that the presence of electron-withdrawing groups, particularly a nitro group at the para-position of the phenyl ring, significantly increases antimicrobial activity.[4][6] This enhancement is linked to the increased electrophilicity of the enone moiety, making it a better target for microbial enzymes.

Quantitative Comparison of Antimicrobial Activity (MIC):

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)
Chalcone Chalcone-imine hybrid (Compound 1)Acinetobacter baumannii0.002[7]
Chalcone-imine hybrid (Compound 1)Staphylococcus aureus0.002[7]
Heterocyclic Chalcone (t5)S. aureus (MRSA)128[8]
Chalcone derivative (3g)Citrobacter freundii~19[9]
This compound 1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (2c)S. aureus12.5[10]
1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (2c)E. coli25[10]
1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (2c)C. albicans25[10]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of bioactivity.

Protocol 1: Determination of IC₅₀ by MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed adherent cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of the test compound (e.g., p-NSK or Chalcone) to the wells. A->B C 3. Incubation Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. Live cells metabolize MTT to formazan crystals. C->D E 5. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability relative to untreated controls. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression. F->G

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.

Detailed Steps:

  • Cell Culture: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of MIC by Broth Microdilution Method

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[11] A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[12]

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]

Conclusion

References

comparing the efficacy of different catalysts for p-Nitrostyryl ketone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of p-Nitrostyryl ketones, valuable intermediates in the development of pharmaceuticals and other fine chemicals, is predominantly achieved through the Claisen-Schmidt condensation of p-nitrobenzaldehyde and a suitable ketone. The choice of catalyst is paramount in dictating the efficiency, yield, and environmental impact of this reaction. This guide provides an objective comparison of the efficacy of various catalysts for p-Nitrostyryl ketone synthesis, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The efficacy of different catalysts in the synthesis of this compound (specifically, (E)-4-(4-nitrophenyl)but-3-en-2-one from p-nitrobenzaldehyde and acetone) is summarized in the table below. The data highlights the trade-offs between reaction time, temperature, and yield associated with various catalytic systems.

Catalyst SystemAldehydeKetoneSolventTemperature (°C)TimeYield (%)Reference
Base Catalysts
10% NaOH (aq)p-nitrobenzaldehydeAcetoneWaterWater Bath1 hour~87%[1]
NaOHp-nitrobenzaldehydeAcetoneWaterMicrowave-46%
Solid NaOH (20 mol%)BenzaldehydeAcetoneSolvent-freeRoom Temp.5 min98% (dibenzylideneacetone)
Heterogeneous Catalysts
L-prolinep-nitrobenzaldehydeAcetoneAqueous Micellar (CTAB)---[2]
Ni/SiO2Nitro ketones-MeCN12020 hoursup to 99% (for hydrogenation and cyclization)
Amberlyst-15GlycerolAcetone-35-603 hoursup to 87.41% (glycerol conversion)
Clay-based (AC)GlycerolAcetoneIsopropanol25-50--

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Base-Catalyzed Synthesis using Sodium Hydroxide (NaOH)

This protocol describes the synthesis of (E)-4-(4-nitrophenyl)but-3-en-2-one using a traditional base catalyst.

Materials:

  • p-nitrobenzaldehyde (2.85 g)

  • Acetone (3.5 g)

  • 10% Sodium Hydroxide (NaOH) solution (20 ml)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of p-nitrobenzaldehyde and acetone is heated with a 10% sodium hydroxide solution on a water bath for 1 hour.[1]

  • The reaction mixture is then cooled, allowing the product to crystallize.

  • The crystals are collected by filtration.

  • The crude product is purified by recrystallization from a small amount of ethanol to yield colorless crystals.

Microwave-Assisted Base-Catalyzed Synthesis

This method utilizes microwave irradiation to accelerate the reaction.

Materials:

  • 4-nitrobenzaldehyde (1 equivalent, 0.33 mmol)

  • Acetone (13.6 equivalents, 4.5 mmol)

  • Aqueous solution of NaOH (19.8 mg in 33 mm³ of water)

  • Cyclohexane/Ethyl Acetate (for chromatography)

Procedure:

  • A solution of 4-nitrobenzaldehyde in acetone is prepared.

  • An aqueous solution of NaOH is added to the mixture.

  • The reaction mixture is stirred under microwave irradiation.

  • Following the reaction, the mixture is worked up, and the residue is purified by column chromatography (cyclohexane/EtOAc: 7/3) to isolate the product as a yellow oil.

Experimental and logical Flow Diagrams

To visually represent the processes involved in catalyst comparison and synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants p-Nitrobenzaldehyde & Ketone Catalyst_Selection Select Catalyst (e.g., NaOH, Acid, Heterogeneous) Reaction_Setup Set Reaction Conditions (Solvent, Temperature, Time) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction_Setup->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization, Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation

General experimental workflow for this compound synthesis.

catalyst_comparison cluster_criteria Performance Metrics cluster_catalysts Catalyst Types Goal Select Optimal Catalyst for This compound Synthesis Yield Product Yield (%) Goal->Yield Time Reaction Time Goal->Time Temp Reaction Temperature Goal->Temp Selectivity Product Selectivity Goal->Selectivity Base Base Catalysts (e.g., NaOH, KOH) Base->Yield Base->Time Base->Temp Base->Selectivity Acid Acid Catalysts (e.g., H2SO4, HCl) Acid->Yield Acid->Time Acid->Temp Acid->Selectivity Heterogeneous Heterogeneous Catalysts (e.g., Zeolites, MOFs) Heterogeneous->Yield Heterogeneous->Time Heterogeneous->Temp Heterogeneous->Selectivity

Logical relationship for catalyst comparison based on key performance indicators.

Conclusion

The selection of a catalyst for this compound synthesis is a critical decision that influences the overall efficiency and sustainability of the process. Traditional base catalysts like sodium hydroxide offer high yields and relatively simple procedures. However, the development of heterogeneous and green catalysts presents opportunities for milder reaction conditions, easier catalyst recovery, and reduced environmental impact. Researchers and drug development professionals are encouraged to consider the specific requirements of their synthesis, including scale, desired purity, and environmental constraints, when selecting the most appropriate catalytic system. Further research into novel catalytic systems will undoubtedly continue to refine and improve the synthesis of these important chemical intermediates.

References

Cross-Validation of Experimental and Computational Results for p-Nitrostyryl Ketone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and computational data for p-Nitrostyryl ketone, also known as (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one. By juxtaposing experimentally determined spectroscopic data with results from theoretical calculations, this document aims to offer a comprehensive cross-validation of the molecule's structural and electronic properties. Furthermore, it explores the potential biological activity of this compound through computational molecular docking studies, providing insights for further drug development research.

Spectroscopic Analysis: A Tale of Two Methodologies

The structural integrity and electronic environment of this compound have been elucidated through both experimental spectroscopic techniques and computational quantum chemical calculations. This section compares the data obtained from Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical values derived from Density Functional Theory (DFT) calculations.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy provides a fingerprint of the molecule by identifying its characteristic vibrational frequencies. These experimental frequencies can be correlated with theoretical calculations to assign specific vibrational modes to the observed absorption bands.

Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (DFT B3LYP/6-31G(d,p))Assignment
C=O Stretch1655 - 16671676Stretching of the α,β-unsaturated ketone
C=C Stretch (Alkenyl)1511 - 1523Not specified in available dataStretching of the propenone backbone
NO₂ Asymmetric Stretch1511 - 1523Not specified in available dataAsymmetric stretching of the nitro group
NO₂ Symmetric Stretch1333 - 1345Not specified in available dataSymmetric stretching of the nitro group
C-H Stretch (Aromatic)~3060Not specified in available dataStretching of C-H bonds in the phenyl rings
C-H out-of-plane bend (trans-alkene)977 - 983Not specified in available dataBending of C-H bonds on the double bond

Note: Experimental values are sourced from studies on closely related nitrochalcones.[1][2] Calculated values are based on methodologies applied to similar compounds.[2]

The strong absorption band observed in the experimental spectra between 1655 and 1667 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone, which aligns well with the calculated frequency of 1676 cm⁻¹.[2] The bands corresponding to the asymmetric and symmetric stretching of the nitro group are also clearly identifiable in the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

ProtonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinyl)7.48Not availabled16.2
H-β (vinyl)7.53Not availabled16.2
Aromatic Protons7.76 - 8.24Not availablem-

Note: Experimental data is for (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a closely related isomer.[1]

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C=O192.5Not available
C-α (vinyl)124.3Not available
C-β (vinyl)147.0Not available
C (Aromatic)125.1 - 148.7Not available

Note: Experimental data is for (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a closely related isomer.[1]

The experimental ¹H NMR data for a closely related isomer clearly shows the characteristic doublets for the vinyl protons (H-α and H-β) with a large coupling constant (J = 16.2 Hz), confirming the trans configuration of the double bond.[1] The aromatic protons appear as a complex multiplet in the downfield region. In the ¹³C NMR spectrum, the carbonyl carbon resonates at a characteristic downfield shift of 192.5 ppm.[1]

Methodologies and Protocols

Experimental Protocols

The synthesis of this compound and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[1] In this reaction, an appropriate acetophenone (in this case, 4-nitroacetophenone) is reacted with a benzaldehyde (benzaldehyde) in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is typically stirred at room temperature. The product precipitates out of the solution and can be purified by recrystallization.

  • FT-IR Spectroscopy : FT-IR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹. The samples are often prepared as KBr pellets.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer, with deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Computational Protocols

Quantum chemical calculations are performed using software packages like Gaussian. The molecular geometry is optimized using a functional, such as B3LYP, with a suitable basis set, for example, 6-31G(d,p).[2] Vibrational frequencies and NMR chemical shifts are then calculated at the same level of theory. The calculated vibrational frequencies are often scaled by a factor to better match the experimental values.[2]

Biological Activity Insights: A Computational Approach

Molecular Docking Workflow

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This helps in understanding the binding affinity and the nature of the interactions.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (this compound 3D structure) Docking Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Protein Protein Preparation (e.g., COX-2, PDB ID: 1CX2) Protein->Docking Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis Pose Identification of Best Binding Pose Analysis->Pose

Figure 1: A generalized workflow for molecular docking studies.
Predicted Biological Activity

Molecular docking studies on nitro-containing chalcones suggest their potential to interact with various biological targets. For instance, some nitrochalcones have shown good binding affinity to enzymes like cyclooxygenase-2 (COX-2), which is a key target in anti-inflammatory drug design. The nitro group can participate in hydrogen bonding and other electrostatic interactions within the active site of the protein, contributing to the binding affinity.

Table 4: Predicted Binding Affinity of a Nitrochalcone with COX-2

CompoundTarget ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
Nitrochalcone analogCOX-21CX2-8.0 to -10.0 (representative range)Arg120, Tyr355, Ser530

Note: This table presents representative data from molecular docking studies on nitrochalcones and COX-2 to illustrate the potential interactions.

The predicted binding energies suggest a favorable interaction between nitrochalcones and the COX-2 active site. The interactions often involve hydrogen bonds between the nitro group of the chalcone and key amino acid residues in the enzyme's active site.

Conclusion and Future Directions

The cross-validation of experimental and computational data for this compound and its analogs demonstrates a good correlation, particularly in the assignment of key spectroscopic features. While a comprehensive dataset for the target molecule remains to be published in a single study, the available information from related compounds provides a strong foundation for its characterization.

Computational studies, especially molecular docking, have highlighted the potential of this compound as a scaffold for the development of new therapeutic agents. Future research should focus on:

  • Comprehensive Spectroscopic Analysis: Publishing a detailed experimental and computational (e.g., DFT) study on this compound to provide a complete and directly comparable dataset.

  • In Vitro and In Vivo Biological Evaluation: Conducting experimental assays to validate the predicted biological activities, such as anti-inflammatory and antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound derivatives to establish clear structure-activity relationships, which can guide the design of more potent and selective drug candidates.

This integrated approach, combining experimental and computational methodologies, is crucial for accelerating the discovery and development of novel pharmaceuticals based on the this compound scaffold.

References

comparative analysis of the antimicrobial activity of different p-Nitrostyryl ketone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in a constant search for novel compounds with significant efficacy against pathogenic microorganisms. A promising class of compounds, p-Nitrostyryl ketone derivatives, which are part of the larger chalcone family, has demonstrated considerable potential as antibacterial and antifungal agents. This guide provides a comparative analysis of the antimicrobial activity of a series of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for new therapeutic leads.

Data Presentation: A Comparative Look at Antimicrobial Activity

The antimicrobial efficacy of a series of twelve this compound derivatives was evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each derivative. The results, presented in Table 1, offer a clear comparison of the antimicrobial potency of these compounds against two Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes), two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and two fungal strains (Candida albicans and Aspergillus fumigatus).[1]

The synthesized compounds exhibited a broad spectrum of antimicrobial activity, with some derivatives showing potency comparable to or even exceeding that of the standard reference drugs, Ciprofloxacin for bacteria and Fluconazole for fungi.[1]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Derivatives (in µg/mL) [1]

CompoundRR'S. aureus (MTCC 96)S. pyogenes (MTCC 443)E. coli (MTCC 442)P. aeruginosa (MTCC 441)C. albicans (MTCC 227)A. fumigatus (MTCC 343)
1 H2-NO₂125250250250125125
2 H3-NO₂250250250250125125
3 H4-NO₂125250250250100100
4 4-Cl2-NO₂125250250250100100
5 4-Cl3-NO₂250125125125100100
6 4-Cl4-NO₂50100100100100125
7 4-Br2-NO₂125250250250100100
8 4-Br3-NO₂250125125125100100
9 4-Br4-NO₂125250250250100100
10 4-OCH₃2-NO₂2501251251255050
11 4-OCH₃3-NO₂2501251251255050
12 4-OCH₃4-NO₂1252502502505050
Ciprofloxacin --100100100100--
Fluconazole ------100100

Structure of the core molecule: The general structure of the tested this compound derivatives consists of a phenyl ring with a nitro group in the para position attached to a styryl ketone backbone, with varying substituents R and R' on the phenyl rings.

Experimental Protocols

The antimicrobial activity of the this compound derivatives was determined using the broth microdilution method, a standardized and widely accepted technique for assessing the in vitro efficacy of antimicrobial agents.[1]

Synthesis of this compound Derivatives

The synthesis of the target compounds was achieved through a Claisen-Schmidt condensation reaction. This involved the reaction of an appropriately substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The reaction progress was monitored by thin-layer chromatography. The resulting solid products were then purified by recrystallization to yield the final this compound derivatives.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of each synthesized compound was determined following a standardized broth microdilution protocol.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi). The turbidity of the microbial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Test Compounds: Stock solutions of the synthesized this compound derivatives and the reference drugs (Ciprofloxacin and Fluconazole) were prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: A serial two-fold dilution of each test compound was prepared in a 96-well microtiter plate containing the appropriate growth medium. This creates a range of decreasing concentrations of the compound across the wells.

  • Inoculation: Each well was inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the microbial suspension (growth control) were also included.

  • Incubation: The microtiter plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: After incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizing the Experimental Workflow

To provide a clear understanding of the process for determining antimicrobial activity, the following diagram illustrates the key steps of the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Microbial Culture serial_dilution Serial Dilution in 96-well Plate prep_culture->serial_dilution prep_compounds Prepare Test Compounds prep_compounds->serial_dilution inoculation Inoculation with Microbes serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of chalcones, the parent class of p-Nitrostyryl ketones, is often attributed to the presence of the α,β-unsaturated keto functionality. This reactive group is believed to interact with cellular nucleophiles, such as the thiol groups of cysteine residues in essential enzymes and proteins. This interaction can lead to the inhibition of crucial cellular processes and ultimately, microbial cell death. The nitro group, being a strong electron-withdrawing group, is thought to enhance this reactivity.

The following diagram illustrates this proposed mechanism at a conceptual level.

mechanism_of_action compound This compound (α,β-unsaturated ketone) target Microbial Cellular Nucleophiles (e.g., Cysteine residues in enzymes) compound->target Michael Addition inhibition Inhibition of Essential Enzymatic Activity target->inhibition disruption Disruption of Cellular Processes (e.g., Respiration, Cell Wall Synthesis) inhibition->disruption death Microbial Cell Death disruption->death

References

A Comparative Analysis of the Photostability of p-Nitrostyryl Ketone and Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of fluorescence imaging and diagnostics, the selection of a robust and reliable fluorescent probe is paramount. Among the critical performance metrics, photostability—the ability of a fluorophore to resist photodegradation when exposed to light—stands out as a key determinant of experimental success, particularly in applications requiring prolonged or intense illumination. This guide provides a comparative overview of the photostability of p-Nitrostyryl ketone against a panel of widely used fluorescent dyes: Fluorescein, Rhodamine B, and the cyanine dyes, Cy3 and Cy5.

The data presented herein is a synthesis of findings from various studies. It is crucial to note that direct comparison of photostability metrics across different studies can be challenging due to variations in experimental conditions.[1] Therefore, this guide also outlines a standardized experimental protocol for assessing photostability, enabling researchers to conduct their own direct comparisons under controlled conditions.

Quantitative Photostability Comparison

The following table summarizes the available quantitative data on the photostability of the selected fluorescent dyes. The primary metrics used for comparison are the photobleaching quantum yield (Φ_b_) and the photobleaching half-life (t_1/2_). A lower photobleaching quantum yield and a longer half-life are indicative of higher photostability.

Fluorescent DyePhotobleaching Quantum Yield (Φ_b_)Photobleaching Half-life (t_1/2_)Excitation Wavelength (nm)Emission Wavelength (nm)Notes
This compound Data not availableData not available~400-450~500-550Photostability is inferred to be low due to the presence of the nitro group, which can participate in photoreactions.[2]
Fluorescein ~10⁻⁴ - 10⁻⁶Seconds to minutes494518Highly susceptible to photobleaching, especially in the presence of oxygen.[3][4] Photostability is pH-dependent.
Rhodamine B ~10⁻⁶ - 10⁻⁷Minutes554577Generally more photostable than Fluorescein.[5]
Cyanine 3 (Cy3) ~10⁻⁶Seconds to minutes550570Photostability is influenced by the local environment and can be enhanced with photoprotective agents.[6][7]
Cyanine 5 (Cy5) ~5 x 10⁻⁶Seconds to minutes649670Prone to blinking and photobleaching, often requiring oxygen scavengers and triplet state quenchers for stable imaging.[7][8]

Note: The photostability of cyanine dyes like Cy3 and Cy5 can be significantly influenced by their conjugation to biomolecules and the presence of photoprotective agents in the imaging buffer.[7]

Experimental Protocol for Photostability Measurement

To enable a direct and reliable comparison of the photostability of different fluorescent dyes, a standardized experimental protocol is essential. The following outlines a general workflow for measuring photobleaching in a solution-based assay using a fluorescence microscope.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis A Prepare dye solutions in desired buffer (e.g., PBS) B Determine dye concentration via absorbance A->B Normalize concentration C Mount sample on microscope slide B->C D Define region of interest (ROI) C->D E Set illumination parameters (intensity, exposure time) D->E F Acquire time-lapse series of fluorescence images E->F Continuous illumination G Measure mean fluorescence intensity of ROI in each frame F->G H Plot intensity vs. time G->H I Fit data to an exponential decay model H->I J Calculate photobleaching half-life (t_1/2_) I->J

Caption: A generalized workflow for measuring the photostability of fluorescent dyes.

Detailed Methodologies:
  • Solution Preparation:

    • Prepare stock solutions of each fluorescent dye in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in a standardized aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration that yields a measurable fluorescence signal without significant inner filter effects. The absorbance at the excitation maximum should typically be below 0.1.

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.

    • Select an appropriate objective lens (e.g., 40x or 60x oil immersion).

    • Use filter sets that are optimized for the excitation and emission spectra of the dye being tested.

  • Photobleaching Experiment:

    • Pipette a small volume of the dye solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

    • Focus on the sample and select a region of interest (ROI).

    • Illuminate the ROI continuously with a defined and constant light intensity. It is critical to keep the illumination power consistent across all experiments.[1]

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decayed significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).

    • Correct for background fluorescence by subtracting the mean intensity of a region outside the illuminated area.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized intensity as a function of time.

    • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant(s) and the photobleaching half-life (t_1/2_).

Photodegradation Mechanisms

The photostability of a fluorescent dye is intrinsically linked to its chemical structure and its interaction with the surrounding environment. The process of photobleaching is often initiated by the transition of the fluorophore to a long-lived triplet state upon excitation. From this triplet state, the molecule can undergo irreversible chemical reactions, often involving molecular oxygen, leading to its destruction.

photodegradation_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) PD Photodegradation Products (Non-fluorescent) T1->PD Reaction with O₂ or other molecules

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

  • This compound: The presence of the electron-withdrawing nitro group (-NO₂) in this compound can influence its photochemistry. While specific photodegradation pathways for this molecule are not well-documented in the context of a fluorescent probe, nitroaromatic compounds are known to be susceptible to photoreduction and other complex photochemical reactions, which could contribute to a lower photostability.[9] The styryl moiety itself can also undergo photoisomerization, which can lead to non-fluorescent states.

  • Fluorescein: The photodegradation of fluorescein is well-studied and primarily proceeds through the reaction of its triplet state with molecular oxygen to generate reactive oxygen species (ROS), which then attack the fluorescein molecule, leading to its breakdown.[3]

  • Rhodamine B: Rhodamines are generally more photostable than fluoresceins due to a lower triplet state quantum yield. However, they can still undergo photobleaching through similar oxygen-mediated pathways.

  • Cyanine Dyes (Cy3 and Cy5): The polymethine chain of cyanine dyes is susceptible to attack by singlet oxygen, leading to the cleavage of the chain and loss of fluorescence.[7] Their photostability is highly dependent on the local environment, and the use of oxygen scavengers and triplet state quenchers is a common strategy to prolong their fluorescent lifetime in imaging experiments.[7]

Conclusion

While a definitive quantitative ranking of the photostability of this compound is challenging due to the lack of specific data, its chemical structure suggests a potential for lower photostability compared to more established dyes like Rhodamine B and the cyanine dyes when used with photoprotective agents. For applications requiring high photostability, researchers should consider dyes with inherently robust chemical structures or employ optimized imaging conditions and buffer formulations to minimize photobleaching. The provided experimental protocol offers a framework for conducting direct, in-house comparisons to make informed decisions on the most suitable fluorescent probe for a given application.

References

head-to-head comparison of synthetic routes to p-Nitrostyryl ketone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. p-Nitrostyryl ketone, a versatile building block, can be synthesized through various methods. This guide provides a head-to-head comparison of two prominent synthetic routes: the Claisen-Schmidt condensation and the Wittig reaction, supported by experimental data to inform your choice of methodology.

At a Glance: Comparison of Synthetic Routes

ParameterClaisen-Schmidt CondensationWittig Reaction
Starting Materials p-Nitrobenzaldehyde, Acetonep-Nitrobenzaldehyde, Acetonyltriphenylphosphonium chloride
Primary Reagents Sodium HydroxideStrong Base (e.g., n-Butyllithium, Sodium Hydride) or Moderate Base (e.g., Sodium Hydroxide for stabilized ylides)
Reaction Type Base-catalyzed Aldol CondensationOlefination
Reported Yield ~77%[1]Typically high, but specific yield for this reaction requires a detailed protocol.
Reaction Conditions Heating on a water bath (1 hour)[1]Anhydrous conditions often required; reaction temperature can vary.
Byproducts WaterTriphenylphosphine oxide

Route 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classic and straightforward method for the formation of α,β-unsaturated ketones. It involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound, followed by dehydration. In this case, p-nitrobenzaldehyde reacts with acetone in the presence of a base.[2][3]

Experimental Protocol

To a mixture of 2.85 g of p-nitrobenzaldehyde and 3.5 g of acetone, 20 ml of a 10% sodium hydroxide solution is added. The reaction mixture is then heated on a water bath for 1 hour. Upon cooling, the this compound product crystallizes and can be isolated by filtration. The crude product can be further purified by recrystallization from a small amount of alcohol. This procedure has been reported to yield 3 g of colorless crystals.[1]

Route 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. This reaction involves the use of a phosphorus ylide, which reacts with a carbonyl compound to form the desired alkene and triphenylphosphine oxide.[4][5][6] For the synthesis of this compound, the required ylide is acetonylidenetriphenylphosphorane.

Experimental Protocol

A detailed experimental protocol for the Wittig reaction to produce this compound involves a two-step process: the preparation of the phosphonium ylide followed by the reaction with p-nitrobenzaldehyde.

Step 1: Preparation of Acetonylidenetriphenylphosphorane (the Wittig Reagent)

Acetonyltriphenylphosphonium chloride is the precursor to the necessary ylide. To generate the ylide, the phosphonium salt is deprotonated with a suitable base. For stabilized ylides such as this, a moderate base like sodium hydroxide can be sufficient. However, stronger bases like sodium hydride or n-butyllithium are often employed to ensure complete deprotonation. The reaction is typically carried out in an anhydrous solvent like THF or ether under an inert atmosphere.

Step 2: Reaction of the Ylide with p-Nitrobenzaldehyde

Once the ylide is formed in situ, a solution of p-nitrobenzaldehyde in the same anhydrous solvent is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature, but gentle heating may be required. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to remove the triphenylphosphine oxide byproduct and isolate the this compound. Purification is commonly achieved through column chromatography.

Logical Workflow of Synthetic Comparison

G Synthetic Routes to this compound cluster_0 Claisen-Schmidt Condensation cluster_1 Wittig Reaction p-Nitrobenzaldehyde_CS p-Nitrobenzaldehyde Reaction_CS Aldol Condensation & Dehydration p-Nitrobenzaldehyde_CS->Reaction_CS Acetone_CS Acetone Acetone_CS->Reaction_CS NaOH NaOH (aq) NaOH->Reaction_CS p-Nitrostyryl_ketone_CS This compound Reaction_CS->p-Nitrostyryl_ketone_CS p-Nitrostyryl_Ketone Target Molecule: This compound p-Nitrobenzaldehyde_W p-Nitrobenzaldehyde Reaction_W Wittig Olefination p-Nitrobenzaldehyde_W->Reaction_W Acetonyl_Ylide Acetonylidenetriphenylphosphorane Acetonyl_Ylide->Reaction_W p-Nitrostyryl_ketone_W This compound Reaction_W->p-Nitrostyryl_ketone_W Phosphonium_Salt Acetonyltriphenylphosphonium chloride Base Base Phosphonium_Salt->Base Deprotonation Base->Acetonyl_Ylide

Caption: Comparison of Claisen-Schmidt and Wittig routes to this compound.

Conclusion

Both the Claisen-Schmidt condensation and the Wittig reaction offer viable pathways to this compound. The Claisen-Schmidt condensation stands out for its operational simplicity, use of readily available and less hazardous reagents, and a well-documented, high-yielding protocol. The Wittig reaction, while a powerful tool for alkene synthesis, may require more stringent anhydrous conditions and the use of strong bases, and its efficiency for this specific transformation would need to be optimized. For many applications, the Claisen-Schmidt condensation will likely be the more practical and cost-effective choice. However, for specific applications where substrate compatibility is a concern, the milder conditions sometimes possible with stabilized Wittig reagents could be advantageous.

References

Validating the Purity of Synthesized p-Nitrostyryl Ketone: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the purity of synthesized p-Nitrostyryl ketone. We present detailed experimental protocols and data interpretation to aid in the selection and application of these methods.

This compound, systematically named (E)-4-(4-nitrophenyl)but-3-en-2-one, is a chalcone derivative with potential applications in medicinal chemistry. Its synthesis, commonly achieved through a Claisen-Schmidt condensation of p-nitrobenzaldehyde and acetone, may result in impurities such as unreacted starting materials or side-products. Therefore, rigorous purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is highly effective in determining its purity by separating the target compound from potential impurities.

Experimental Protocol: Reverse-Phase HPLC

A reverse-phase HPLC method, adapted from established protocols for chalcone analysis, can be employed for the purity determination of this compound.[1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, likely around 310-320 nm, characteristic for the chromophore of the molecule.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase or a compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL. This is then filtered through a 0.45 µm syringe filter before injection.

Data Presentation and Interpretation

The purity of the synthesized this compound is determined by the relative peak area of the main product peak in the chromatogram. The percentage purity is calculated as follows:

% Purity = (Area of this compound peak / Total area of all peaks) x 100

Table 1: Hypothetical HPLC Data for Synthesized this compound

PeakRetention Time (min)Peak Area% AreaIdentification
12.550001.0Acetone (impurity)
24.2150003.0p-Nitrobenzaldehyde (impurity)
37.848000096.0This compound (product)

This data indicates a purity of 96.0% for the synthesized this compound, with the presence of unreacted starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are invaluable for the characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are used.

Data Presentation and Interpretation

The ¹H NMR spectrum of pure (E)-4-(4-nitrophenyl)but-3-en-2-one is expected to show characteristic signals for the aromatic, vinylic, and methyl protons.[5] Impurities like p-nitrobenzaldehyde and acetone will have distinct signals that can be identified by comparison to their known spectra.

Table 2: Expected ¹H NMR Data for this compound and Potential Impurities in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₃2.42singlet3H
=CH-CO6.82doublet1H
Ar-CH=7.54doublet1H
Aromatic7.70doublet2H
Aromatic8.26doublet2H
p-Nitrobenzaldehyde (impurity) Aldehyde (-CHO)~10.1singlet1H
Aromatic~8.0-8.4multiplet4H
Acetone (impurity) -CH₃~2.17singlet6H

The ¹³C NMR spectrum provides further confirmation of the structure and can also reveal the presence of carbon-containing impurities.

Table 3: Expected ¹³C NMR Data for this compound in CDCl₃ [5]

CarbonChemical Shift (δ, ppm)
-CH₃28.03
Aromatic CH124.20
Aromatic CH128.82
=CH-CO130.40
Ar-CH=140.09
Aromatic C-NO₂140.68
Aromatic C-CH=148.57
C=O197.58

Purity can be estimated from the ¹H NMR spectrum by comparing the integration of a well-resolved signal of the product to that of an impurity.

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Primary Function Separation and quantificationStructural elucidation and quantification
Sensitivity High (can detect trace impurities)Lower (impurities <1% may be difficult to quantify accurately)
Quantitative Accuracy High, especially with a calibration curveGood for relative quantification, but can be less accurate than HPLC
Information Provided Retention time, peak area (purity)Detailed structural information, connectivity, stereochemistry
Sample Throughput Relatively highLower
Solvent Consumption HigherLower
Cost (instrumentation) Generally lower than high-field NMRHigh

Visualizing the Workflow and Logic

To better illustrate the process of purity validation, the following diagrams outline the experimental workflow and the logical relationship between the analytical data and the final purity assessment.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation Synthesis Claisen-Schmidt Condensation Purification Recrystallization Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Analysis Purification->NMR

Experimental workflow for this compound purity validation.

logical_relationship cluster_hplc_data HPLC Data cluster_nmr_data NMR Data RetentionTime Retention Time Purity Final Purity Assessment RetentionTime->Purity Quantitative Purity PeakArea Peak Area PeakArea->Purity Quantitative Purity ChemicalShifts Chemical Shifts ChemicalShifts->Purity Structural Confirmation & Purity Estimation Integration Integration Integration->Purity Structural Confirmation & Purity Estimation

Logical relationship of analytical data to purity assessment.

Conclusion

Both HPLC and NMR are indispensable tools for validating the purity of synthesized this compound. HPLC offers superior quantitative accuracy and sensitivity for detecting trace impurities, making it ideal for final purity assessment and quality control. NMR, on the other hand, provides unequivocal structural confirmation of the target compound and allows for the identification of impurities based on their unique spectral fingerprints. For a comprehensive and robust validation, a combination of both techniques is highly recommended. This dual-approach ensures not only the purity of the synthesized compound but also its correct structural identity, which is crucial for subsequent research and development activities.

References

Comparative Docking Analysis of p-Nitrostyryl Ketone Analogs and Related Compounds Against Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and interaction patterns of synthetic ketone analogs with key proteins implicated in cancer and inflammation, providing insights for future drug design and development.

This guide presents a comparative analysis of molecular docking studies performed on various ketone analogs, including those with structural similarities to p-Nitrostyryl ketones, against prominent protein targets in cancer and inflammation research. Due to a lack of specific comparative studies on p-Nitrostyryl ketone analogs, this report collates and analyzes data from several relevant studies on structurally related compounds. The objective is to provide researchers, scientists, and drug development professionals with a comparative overview of binding affinities, interaction patterns, and the experimental protocols utilized in these computational studies.

Quantitative Data Summary

The following table summarizes the docking scores of various ketone analogs against their respective protein targets. The docking score, typically represented in kcal/mol, is an estimation of the binding affinity between a ligand (the ketone analog) and a protein. A more negative score generally indicates a stronger predicted binding affinity.

Compound ClassAnalogTarget ProteinDocking Score (kcal/mol)Reference
Nitro Benzamide DerivativesCompound 5Inducible Nitric Oxide Synthase (iNOS)-[1]
Compound 6Inducible Nitric Oxide Synthase (iNOS)-[1]
p-Nitrophenyl HydrazonesCompound 10Cyclooxygenase-2 (COX-2)-[2]
Celecoxib (Reference)Cyclooxygenase-2 (COX-2)-12.6[2]
Pyrano[3,2-c]quinoline AnalogsCompound 2cTopoisomerase IIβ (TOP2B)-[3]
Compound 4aTopoisomerase IIβ (TOP2B)-[3]
Compound 4bTopoisomerase IIβ (TOP2B)-[3]
Pyrrolo[2,3-d]pyrimidine DerivativesCompound 7Multiple Protein Kinases-[4]
4-Anilinoquinazoline DerivativesCompound 4cDNA Gyrase-8.16[5]

Note: Specific docking scores were not always available in the abstracts. The references indicate that these compounds showed significant binding.

Experimental Protocols

The methodologies employed in the cited molecular docking studies generally follow a standardized workflow. Below is a detailed description of a typical experimental protocol for protein-ligand docking.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. This is often performed using tools like AutoDockTools or the Dock Prep tool in UCSF Chimera.[6]

  • Ligand Structure Preparation: The 2D structures of the this compound analogs and other ligands are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.[4][6]

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand binding.

  • Docking Algorithm: A genetic algorithm or other conformational search algorithms are used to explore different possible binding poses of the ligand within the protein's active site.[4]

  • Scoring Function: A scoring function is used to estimate the binding affinity for each pose and rank the different conformations.[1] The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Docking Results:

  • Binding Pose Visualization: The best-docked poses are visualized to analyze the interactions between the ligand and the protein's active site residues.

  • Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified and analyzed to understand the molecular basis of binding.

Visualizations

The following diagrams illustrate the general workflow of a comparative molecular docking study and a simplified representation of a signaling pathway relevant to the target proteins discussed.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB) Protein_Prep Protein Preparation (Add H, Remove Water) PDB->Protein_Prep Ligand_Design Ligand Design & 3D Conversion Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Docking_Run Execution of Docking Algorithm Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Scoring Scoring & Ranking of Poses Docking_Run->Scoring Interaction_Analysis Binding Mode & Interaction Analysis Scoring->Interaction_Analysis Lead_Identification Identification of Lead Compounds Interaction_Analysis->Lead_Identification

Caption: General workflow of a comparative molecular docking study.

Signaling_Pathway cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Proliferation Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation iNOS_Expression iNOS Gene Expression NFkB_Activation->iNOS_Expression COX2_Expression COX-2 Gene Expression NFkB_Activation->COX2_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_Expression->Pro_inflammatory_Mediators COX2_Expression->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase PI3K_Akt PI3K/Akt Pathway Receptor_Kinase->PI3K_Akt Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of p-Nitrostyryl Ketone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of p-Nitrostyryl ketone, a compound that requires careful management due to its inherent hazards. Adherence to these procedures is critical for protecting personnel and the environment.

Hazard Profile of this compound Analogs

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds such as (E)-1-Methoxy-4-(4-nitrostyryl)benzene and 4-Nitrostyrene indicate that this class of chemicals presents several hazards.[1][2] This information underscores the necessity of treating this compound as a hazardous substance.

Hazard ClassificationDescriptionPrecautionary Statement Reference
Acute Toxicity (Oral) Harmful if swallowed.[1]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Irritation Causes skin irritation.[1]P280: Wear protective gloves/protective clothing.[1]
Eye Irritation Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[4][5] The following procedure outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][6]

  • All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][6]

2. Waste Collection and Containerization:

  • Collect this compound waste in a designated, compatible container that is in good condition and has a secure, leak-proof lid.[7]

  • The container must be clearly labeled as "Hazardous Waste."[4][8]

  • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the name and contact information of the principal investigator or laboratory supervisor.[4] Do not use abbreviations or chemical formulas.[4]

  • Ensure the appropriate hazard pictograms are checked on the label.[4]

3. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.[7]

  • Segregate waste based on hazard class (e.g., keep flammables, corrosives, and reactives separate).[7][9]

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound must also be treated as hazardous waste.

  • To decontaminate an empty container, triple-rinse it with a suitable solvent that can dissolve the compound.[7][8]

  • Collect the rinsate from all three rinses and manage it as hazardous waste, adding it to your this compound waste container.[7][9]

  • After triple-rinsing, the container can be air-dried in a fume hood.[8] The defaced and uncapped container may then be disposed of in the regular trash, though institutional policies may vary.[8][9]

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[4][9]

  • Complete any required hazardous waste disposal forms accurately and completely.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Triple-Rinse Empty Containers A->G C Collect Waste in a Labeled, Compatible Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact Info C->D E Store Waste in a Designated, Secure Area D->E F Segregate from Incompatible Wastes E->F I Contact EHS for Waste Pickup F->I H Collect Rinsate as Hazardous Waste G->H H->C J Complete Disposal Paperwork I->J K End: Waste Properly Disposed J->K

References

Personal protective equipment for handling p-Nitrostyryl ketone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling p-Nitrostyryl ketone, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Purpose Guidance
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects eyes from splashes and airborne particles.Must be worn at all times in the laboratory. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn.Prevents skin contact with the chemical.Nitrile gloves offer good protection against bases, oils, and many solvents.[6] Neoprene gloves resist a broad range of oils, acids, caustics, and solvents.[6] Inspect gloves for tears or holes before use and dispose of them according to manufacturer's instructions.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of airborne contaminants.A dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) is a potential option if ventilation is inadequate.[7]
Hand Protection In addition to gloves, wash hands thoroughly with soap and water after handling.Removes any potential residual contamination.Wash hands before leaving the laboratory.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls :

    • Work exclusively in a well-ventilated area, with a certified chemical fume hood being the preferred primary engineering control.[1]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

    • Before starting, clear the workspace of any unnecessary items to prevent contamination and clutter.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat or apron.

    • Don the appropriate safety glasses or goggles.

    • Wear the selected chemical-resistant gloves.

  • Handling the Compound :

    • Handle this compound with care to avoid generating dust or aerosols.

    • Use appropriate tools (spatulas, etc.) for transferring the solid.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., used gloves, weighing papers, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of all waste materials, including the compound itself and any contaminated items, through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle this compound don_ppe->handle close_container Keep Container Closed handle->close_container segregate_waste Segregate Hazardous Waste handle->segregate_waste Waste Generation decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands remove_ppe->segregate_waste dispose Dispose via Approved Facility segregate_waste->dispose

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.